Usp7-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of USP7-IN-1 in Cancer Cells
Executive Summary: Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in tumor progression and suppression. Overexpressed in various cancers, USP7's modulation of key cellular pathways, most notably the p53-MDM2 axis, makes it an attractive molecule for inhibitor development. USP7-IN-1 is a selective, reversible small-molecule inhibitor of USP7. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound and other USP7 inhibitors in cancer cells. It details the canonical p53-dependent pathways, explores critical p53-independent effects including the induction of endoplasmic reticulum (ER) and oxidative stress, and dysregulation of the cell cycle via CDK1. This document synthesizes quantitative data, presents detailed experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a resource for researchers and drug development professionals.
Introduction to USP7 in Oncology
The Ubiquitin-Proteasome System (UPS) is a pivotal cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the ubiquitination process, rescuing proteins from degradation and regulating their function. USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a prominent DUB that plays a central role in various cellular processes, including DNA damage repair, cell cycle control, and apoptosis.
High levels of USP7 are correlated with tumor progression and poor prognosis in numerous cancers, including breast, prostate, colon, and lung cancer. Its oncogenic role is largely attributed to its ability to deubiquitinate and stabilize key oncoproteins and negative regulators of tumor suppressors. The most well-characterized substrates are the E3 ubiquitin ligase MDM2 and the tumor suppressor p53, placing USP7 at the core of a critical cancer-related pathway.
This compound: A Selective Inhibitor Profile
This compound is a selective and reversible inhibitor of USP7. While it serves as a valuable tool compound for studying USP7 biology, its potency is modest compared to other inhibitors in development. The following table summarizes its biochemical and cellular activity and provides context by comparing it with other notable USP7 inhibitors.
Table 1: Potency of USP7 Inhibitors
| Compound | Type | IC50 (Biochemical) | GI50 / Cellular IC50 | Cell Line(s) | Reference(s) |
|---|---|---|---|---|---|
| This compound | Reversible Inhibitor | 77 µM | 67 µM | HCT116 | |
| P5091 | Allosteric Inhibitor | ~2 µM | ~10 µM (for 50% viability loss) | MM1.S, T47D, MCF7 | |
| FX1-5303 | Inhibitor | N/A | <50 nM | Multiple Myeloma, AML | |
| GNE-6640 | Non-covalent Inhibitor | N/A | Varies (See ref) | 181 cell lines |
| P22077 | Non-selective Inhibitor | N/A | >1 µM | p53 WT cell lines | |
Core Mechanisms of Action
The anti-cancer effects of USP7 inhibition are not driven by a single pathway but rather a network of interconnected cellular responses. These can be broadly categorized into p53-dependent and p53-independent mechanisms.
The p53-MDM2 Axis (p53-Dependent Pathway)
The most extensively studied mechanism of USP7 inhibitors involves the reactivation of the p53 tumor suppressor pathway. In unstressed cells, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for proteasomal degradation. The binding affinity of USP7 for MDM2 is significantly higher than for p53, meaning that under normal conditions, USP7's primary role is to stabilize MDM2, thereby promoting p53 turnover.
Inhibition of USP7 by compounds like this compound disrupts this balance. The loss of USP7 activity leads to the increased auto-ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels allows p53 to accumulate, leading to the activation of its downstream targets, which induce cell cycle arrest and apoptosis.
p53-Independent Mechanisms
Several studies have demonstrated that USP7 inhibitors can induce cell death and DNA damage irrespective of the p53 status of the cancer cells, highlighting a broader mechanism of action.
A key p53-independent mechanism is the induction of cellular stress. By inhibiting the deubiquitination of a wide range of proteins, USP7 inhibitors cause a massive accumulation of polyubiquitinated proteins. This proteotoxic stress overwhelms the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or "ER stress." Concurrently, this cellular state leads to an increase in intracellular Reactive Oxygen Species (ROS). The combination of sustained ER stress and high oxidative stress ultimately converges to trigger apoptosis.
USP7 plays a crucial role in regulating the cell cycle by limiting the activity of Cyclin-Dependent Kinase 1 (CDK1). It achieves this in part by interacting with and maintaining the cytoplasmic localization of the phosphatase PP2A. When USP7 is inhibited, PP2A activity is altered, leading to a widespread and untimely activation of CDK1 throughout all phases of the cell cycle. This premature activation of mitotic signaling causes significant DNA damage, which is toxic to cells and contributes to their death, independent of p53.
Regulation of Other Oncogenic and Immune Pathways
Beyond the major axes described above, USP7 inhibition affects a host of other cancer-relevant substrates:
-
FOXM1: In triple-negative breast cancer, USP7 stabilizes the oncoprotein Forkhead Box M1 (FOXM1). Inhibition of USP7 leads to FOXM1 degradation and suppresses tumor growth.
-
N-Myc and EZH2: In neuroblastoma, USP7 inhibition leads to the degradation of the oncogenic drivers N-Myc and EZH2, contributing to apoptosis.
-
Immune Modulation: USP7 stabilizes the transcription factor Foxp3, which is crucial for the immunosuppressive function of regulatory T cells (Tregs). USP7 inhibition can destabilize Foxp3, impairing Treg function and potentially enhancing anti-tumor immunity.
Quantitative Data Summary
The cellular consequences of USP7 inhibition have been quantified across numerous studies. The table below summarizes key findings.
Table 2: Cellular Effects of USP7 Inhibition
| Inhibitor/Method | Cell Line(s) | Effect | Quantitative Value | Reference(s) |
|---|---|---|---|---|
| p5091 (10 µM) | T47D | Decrease in cell viability | ~50% after 3 days | |
| p5091 (10 µM) | MCF7 | Decrease in cell viability | ~50% after 2 days | |
| p5091 (10 µM) | MCF7 | Reduction in colony diameter | ~45% | |
| p5091 (10 µM) | T47D | Reduction in colony diameter | ~85% |
| shRNA knockdown | MCF7 | Decrease in USP7 protein level | ~60% | |
Key Experimental Protocols
Verifying the mechanism of action of a USP7 inhibitor like this compound involves a standard set of biochemical and cell-based assays.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP7 and its inhibition by a compound. A common method uses a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).
-
Principle: USP7 cleaves the AMC group from the ubiquitin substrate, releasing the fluorophore and generating a measurable signal.
-
Protocol:
-
Reconstitute purified recombinant USP7 enzyme in assay buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, pH 7.6).
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
In a 384-well black plate, add the USP7 enzyme.
-
Add the diluted this compound or DMSO vehicle control. Pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding Ub-AMC substrate (e.g., 300 nM final concentration).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding acetic acid (100 mM final concentration).
-
Read fluorescence on a plate reader at Ex/Em wavelengths of ~380/460 nm.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTS) Assay
This assay measures the effect of an inhibitor on cell proliferation and viability.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Treat cells in triplicate with the compound dilutions or DMSO control. Ensure the final DMSO concentration is constant and low (e.g., 0.5%).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-3 hours in a humidified incubator.
-
Measure the absorbance at 490-492 nm using a plate reader.
-
Calculate GI50 (50% growth inhibition) values using a sigmoidal dose-response curve fit.
-
Western Blotting for Protein Level Analysis
This technique is used to detect changes in the levels of specific proteins (e.g., p53, MDM2, USP7) following inhibitor treatment.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-MDM2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two or more proteins interact within the cell (e.g., the interaction between USP7 and MDM2).
-
Principle: An antibody to a specific protein is used to pull that protein out of a lysate, along with any proteins bound to it.
-
Protocol:
-
Lyse cells with a non-denaturing lysis buffer (e.g., RIPA or a Triton X-100 based buffer) to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody against the "bait" protein (e.g., anti-USP7) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-MDM2).
-
Conclusion and Future Directions
The mechanism of action of USP7 inhibitors like this compound in cancer cells is complex and multifaceted. While the reactivation of the p53 pathway via MDM2 destabilization is a cornerstone of its anti-tumor activity, p53-independent pathways, including the induction of proteotoxic and oxidative stress and the dysregulation of cell cycle kinases, are critical contributors to its efficacy. This broad activity profile suggests that USP7 inhibition could be effective across a range of tumors with different genetic backgrounds.
Although several potent USP7 inhibitors have been developed in preclinical studies, none have yet entered clinical trials. Future research will need to focus on developing inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical evaluation. Furthermore, the diverse mechanisms of USP7 suggest significant potential for combination therapies, for instance, with DNA damaging agents, proteasome inhibitors, or immunotherapy, to achieve synergistic anti-cancer effects. Continued investigation into the expanding list of USP7 substrates will further illuminate its role in tumorigenesis and refine strategies for therapeutic intervention.
The Role of USP7-IN-1 in p53-MDM2 Pathway Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its modulation of the p53-MDM2 tumor suppressor axis. USP7 stabilizes the E3 ubiquitin ligase MDM2 by removing ubiquitin tags, thereby preventing its proteasomal degradation.[1][2][3] Active MDM2, in turn, ubiquitinates the tumor suppressor p53, marking it for degradation.[4][5] This intricate relationship maintains low p53 levels in unstressed cells. The inhibition of USP7 presents a compelling therapeutic strategy to reactivate p53 signaling in cancers with wild-type p53.[1][6] Small molecule inhibitors, such as USP7-IN-1, disrupt this cycle, leading to MDM2 auto-ubiquitination and degradation, which consequently stabilizes p53, allowing it to induce cell cycle arrest and apoptosis.[1][7] This guide provides an in-depth overview of the mechanism of USP7 inhibition, quantitative data on representative inhibitors, detailed experimental protocols for studying the pathway, and visualizations of the core biological and experimental processes.
The USP7-p53-MDM2 Signaling Axis
Under normal physiological conditions, USP7 plays a pivotal role in a negative feedback loop that controls p53 levels. USP7 directly binds to and deubiquitinates MDM2, protecting it from auto-ubiquitination and subsequent degradation.[1][8] This stabilization of MDM2 ensures its availability to act as an E3 ligase for p53.[4] MDM2 binds to p53, promoting its ubiquitination and targeting it for destruction by the proteasome, thus keeping tumor suppressor activity in check.[4][5]
Inhibition of USP7's deubiquitinase activity disrupts this balance. When USP7 is inhibited, it can no longer stabilize MDM2. This leads to an increase in MDM2 auto-ubiquitination and its rapid degradation.[1][9] The resulting depletion of MDM2 allows p53 to accumulate, leading to the transcriptional activation of its target genes, such as p21, which promotes cell cycle arrest and apoptosis.[1][10] Therefore, targeting USP7 offers a promising strategy to restore p53 function in malignant cells.[6]
Quantitative Data on USP7 Inhibitors
A variety of small molecule inhibitors targeting USP7 have been developed. While this compound is a known inhibitor, other compounds have demonstrated significantly higher potency in both biochemical and cellular assays. The following table summarizes key quantitative metrics for this compound and other representative inhibitors.
| Inhibitor | Type | Target Engagement | Cellular Activity | Reference |
| This compound | Reversible | IC50: 77 µM (Biochemical) | GI50: 67 µM (HCT116 cell growth inhibition) | [11] |
| P5091 | Reversible | IC50: ~20-40 µM | Induces MM cell death; overcomes bortezomib resistance | [1][10] |
| FT671 | Non-covalent, Reversible | IC50: 52-69 nM (Biochemical) | Elevates p53; induces p21; inhibits tumor growth in vivo | [10][12] |
| FX1-5303 | Reversible | IC50: 0.29 nM (Biochemical) | EC50: 5.6 nM (p53 accumulation); IC50: 15 nM (MM.1S cell viability) | [13] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by half.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (e.g., protein accumulation).
-
GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors on the p53-MDM2 pathway.
Biochemical USP7 Deubiquitinase Activity Assay
This assay quantifies the enzymatic activity of USP7 and its inhibition by compounds like this compound using a fluorogenic substrate.[14][15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Enzyme: Dilute purified recombinant USP7 protein to the desired final concentration (e.g., 1-5 nM) in assay buffer.
-
Substrate: Prepare a stock solution of Ubiquitin-AMC (Ub-AMC) and dilute to the final working concentration (e.g., 50-100 nM) in assay buffer.
-
Inhibitor: Prepare serial dilutions of this compound or other test compounds in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration does not exceed 1%.[15]
-
-
Assay Procedure (96-well format):
-
Add 50 µL of diluted USP7 enzyme to each well of a black 96-well plate.
-
Add 25 µL of the diluted inhibitor or DMSO vehicle control to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the diluted Ub-AMC substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blotting for p53 and MDM2 Levels
Western blotting is used to detect changes in the protein levels of p53 and MDM2 in cells following treatment with a USP7 inhibitor.[10][16]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, U2OS) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).[10]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[17]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize the levels of p53 and MDM2 to the loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability, typically using a metabolic indicator.
Methodology (using MTS reagent): [9]
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and wells with medium only (background).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Viability Measurement:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 or IC50 value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if USP7 and MDM2 physically interact within the cell and whether an inhibitor can disrupt this interaction.
Methodology:
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease inhibitors).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-Clearing:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody targeting the protein of interest (e.g., anti-USP7) or a negative control IgG antibody to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the final bead pellet in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analyze the eluate by Western blotting using an antibody against the suspected interacting partner (e.g., anti-MDM2). Include the input lysate and IgG control lanes for comparison.[18]
-
Conclusion
The inhibition of USP7, exemplified by compounds ranging from the micromolar inhibitor this compound to highly potent nanomolar inhibitors like FT671 and FX1-5303, represents a validated and promising strategy for cancer therapy. By destabilizing MDM2, these inhibitors effectively reactivate the p53 tumor suppressor pathway, leading to cell growth inhibition and apoptosis in p53 wild-type cancers. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to investigate the USP7-p53-MDM2 axis, evaluate novel inhibitors, and further elucidate the therapeutic potential of targeting this critical cellular pathway.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-1 effects on DNA damage response pathways
An In-depth Technical Guide to the Effects of Usp7-IN-1 on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the DNA damage response (DDR) and a promising target for cancer therapy. Its role in stabilizing key proteins involved in cell cycle control and DNA repair pathways makes it a pivotal node in maintaining genomic integrity. This technical guide provides a comprehensive overview of this compound, a selective inhibitor of USP7, and its multifaceted effects on DDR pathways. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the complex signaling networks it perturbs.
Introduction: USP7, a Master Regulator of Genome Stability
The DNA Damage Response is a complex signaling network essential for maintaining genomic integrity. Post-translational modifications, particularly ubiquitination and deubiquitination, play a vital role in the coordination of these pathways.[1] USP7, also known as Herpes-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from a wide array of substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[2][3]
USP7's substrates are critically involved in tumorigenesis and the DDR, including the tumor suppressor p53, the E3 ubiquitin ligase MDM2, the checkpoint kinase Chk1, and components of DNA repair machinery.[2][4][5][6] Due to its central role, USP7 is frequently overexpressed in various cancers, contributing to tumor progression and making it an attractive therapeutic target.[2]
This compound is a selective and reversible inhibitor of USP7.[7] By inhibiting the deubiquitinating activity of USP7, this compound effectively destabilizes USP7 substrates, triggering downstream effects that are predominantly anti-proliferative and pro-apoptotic in cancer cells.
Core Mechanism: this compound and the Perturbation of DDR Pathways
This compound's primary mechanism of action is the inhibition of USP7's enzymatic activity. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for degradation by the proteasome. The consequences of this action ripple through several interconnected DDR pathways.
The p53-MDM2 Axis
The relationship between USP7, MDM2, and the tumor suppressor p53 is one of the most well-characterized aspects of USP7 function.
-
In normal conditions: USP7 deubiquitinates and stabilizes MDM2, the primary E3 ligase for p53. A stable MDM2 keeps p53 levels low by continuously ubiquitinating it for degradation.[8][9]
-
Effect of this compound: Inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2. The loss of MDM2 allows for the accumulation and activation of p53.[9] Activated p53 can then induce cell cycle arrest or apoptosis, crucial anti-tumor responses.[10] This dynamic highlights USP7's dual role; while it can deubiquitinate p53 directly, its predominant effect in many cancers is the stabilization of MDM2.[11]
References
- 1. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of USP7/HAUSP in response to DNA damage: Yet another role for ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. USP7 controls Chk1 protein stability by direct deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
USP7-IN-1: A Technical Guide for Studying the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of USP7-IN-1 as a pivotal tool for investigating the ubiquitin-proteasome system (UPS). The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, and its dysregulation is implicated in numerous diseases, including cancer. Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] this compound is a selective and reversible inhibitor of USP7, making it an invaluable chemical probe to explore the therapeutic potential of USP7 inhibition and to dissect its complex biological functions.
Data Presentation: Quantitative Analysis of USP7 Inhibitors
The following table summarizes the quantitative data for this compound and other relevant USP7 inhibitors, providing a comparative overview of their potency and cellular effects.
| Compound Name | IC50 (µM) | GI50 (µM) | Cell Line | Notes |
| This compound | 77 | 67 | HCT116 | A selective and reversible inhibitor of USP7. Shows no inhibition of USP8, USP5, Uch-L1, Uch-L3 or caspase 3.[2] |
| GNE-6640 | Not specified | Not specified | 181 cell lines | Potent and selective USP7 inhibitor. Cellular responses are predicted by TP53 mutation status. |
| GNE-6776 | Not specified | 27.2 (72h), 31.4 (96h) | MCF7 | New generation USP7 inhibitor that increases STF reporter activity in Wnt/β-catenin signaling. |
| P5091 | Not specified | 2, 5, 10, 20 (dose-dependent) | T47D, MCF7 | Allosteric small-molecule inhibitor of USP7. |
| FT671 | Not specified | Not specified | Not specified | A potent and selective USP7 inhibitor that destabilizes USP7 substrates like MDM2 and elevates p53 levels. |
| FX1-5303 | 0.00029 | 0.015 | MM.1S | A potent and highly selective tetrahydroquinoline bi-aryl USP7 inhibitor. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving USP7 and a typical experimental workflow for studying the effects of this compound.
The Ubiquitin-Proteasome System
This diagram provides a simplified overview of the ubiquitin-proteasome system, highlighting the roles of E1, E2, and E3 enzymes in ubiquitinating substrate proteins for degradation by the 26S proteasome, and the counteracting role of deubiquitinating enzymes (DUBs) like USP7.
Caption: Overview of the Ubiquitin-Proteasome System.
Regulation of the p53-MDM2 Pathway by USP7
USP7 plays a critical, yet complex, role in regulating the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. USP7 can deubiquitinate and stabilize both p53 and MDM2.[3] Under normal conditions, USP7 primarily deubiquitinates MDM2, leading to p53 degradation. However, under cellular stress, USP7 can shift its activity towards stabilizing p53.[4]
Caption: USP7's dual role in the p53-MDM2 pathway.
USP7 in Wnt/β-catenin Signaling
Recent studies have implicated USP7 as a regulator of the Wnt/β-catenin signaling pathway. USP7 can deubiquitinate and stabilize Axin, a key component of the β-catenin destruction complex, thereby acting as a negative regulator of the pathway.[5]
Caption: USP7's role in Wnt/β-catenin signaling.
Experimental Workflow: Assessing the Effect of this compound on Substrate Stability
This diagram outlines a typical workflow for investigating how this compound affects the stability of a putative USP7 substrate protein.
Caption: Workflow for this compound substrate stability assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (and other inhibitors as required)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from media-only wells. The GI50 value can be determined by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
Western Blotting for Substrate Stabilization
This protocol is designed to determine if inhibition of USP7 by this compound leads to a change in the protein levels of a putative substrate.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-substrate, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
This protocol is used to investigate the physical interaction between USP7 and its substrate proteins.
Materials:
-
Cells expressing the proteins of interest (endogenously or via transfection)
-
Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-substrate)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., Laemmli buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Lyse cells with Co-IP lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling.
-
Analyze the eluted proteins by Western blotting, probing for both the bait protein (the one targeted by the IP antibody) and the putative interacting partner. The presence of the interacting partner in the eluate indicates an interaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Western blot protocol | Abcam [abcam.com]
Usp7-IN-1 and its Impact on Tumor Suppressor Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, playing a pivotal role in the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis. Its ability to deubiquitinate and thereby stabilize both oncoproteins and key negative regulators of tumor suppressors makes it a compelling target for cancer therapy. The inhibition of USP7 offers a promising strategy to indirectly stabilize and reactivate critical tumor suppressor pathways. This technical guide provides an in-depth analysis of the impact of USP7 inhibition on the stability of key tumor suppressors, with a focus on the effects mediated by representative small molecule inhibitors, including Usp7-IN-1. We will delve into the molecular mechanisms, present quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.
Introduction to USP7
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP7 expression or activity is linked to the progression of various cancers, often correlating with poor prognosis.[2] USP7's role is complex, as it can stabilize both tumor suppressors, like p53, and oncoproteins or their stabilizers, such as MDM2 (Mouse double minute 2 homolog) and DNMT1.[2][3] The therapeutic rationale for USP7 inhibition hinges on shifting this balance to favor the accumulation of tumor suppressors.
While several USP7 inhibitors have been developed (e.g., P5091, FT671), this guide will reference "this compound," a selective and reversible inhibitor of USP7, as a focal point where data is available, and supplement with findings from other well-characterized inhibitors to provide a comprehensive overview of the target's therapeutic potential.[4]
Impact of USP7 Inhibition on Tumor Suppressor Stability
The primary anti-tumor effect of USP7 inhibition is the reactivation of tumor suppressor pathways. This is achieved by preventing the deubiquitination of key proteins, leading to altered stability and function.
The p53 Pathway
The tumor suppressor p53 is a master regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence.[5] In unstressed cells, p53 levels are kept low primarily through ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation.[6]
USP7 plays a dual, and context-dependent, role in this axis. It can directly deubiquitinate and stabilize p53.[7] However, it more strongly binds to and stabilizes MDM2 by removing its auto-ubiquitination chains.[7] This stabilization of MDM2 leads to enhanced p53 degradation.[8] Consequently, the net effect of high USP7 activity in many cancers is the suppression of the p53 pathway.
Inhibition of USP7 with compounds like this compound disrupts the stabilization of MDM2, leading to its auto-ubiquitination and subsequent degradation.[8] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which can then transcribe target genes like CDKN1A (p21) to induce cell cycle arrest and apoptosis.[8][9]
The PTEN Pathway
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that antagonizes the pro-survival PI3K-AKT signaling pathway.[10] The function and localization of PTEN are regulated by post-translational modifications, including ubiquitination. Monoubiquitination of PTEN facilitates its nuclear import, a process crucial for its functions in maintaining genomic stability.[11]
USP7 has been identified as a deubiquitinase for PTEN.[12] Specifically, USP7-mediated deubiquitination of nuclear PTEN can lead to its exclusion from the nucleus, thereby diminishing its tumor-suppressive functions related to cell cycle control.[12][13] Inhibition of USP7 can, therefore, restore the monoubiquitinated state of PTEN, promoting its nuclear localization and function.[10]
The FOXO Pathway
The Forkhead box O (FOXO) family of transcription factors act as tumor suppressors by regulating genes involved in apoptosis, cell cycle arrest, and resistance to oxidative stress. The activity of FOXO proteins is tightly controlled by post-translational modifications. Monoubiquitination enhances FOXO1's transcriptional activity by promoting its binding to the promoter regions of target genes.[4]
USP7 interacts with and deubiquitinates FOXO1, leading to a suppression of its transcriptional activity.[9] This occurs through decreased occupancy of FOXO1 on the promoters of its target genes.[14] Inhibition of USP7 prevents this deubiquitination, thereby sustaining FOXO1 in an active, monoubiquitinated state, which enhances its tumor-suppressive transcriptional program.
Quantitative Data on USP7 Inhibitors
The efficacy of USP7 inhibitors is determined by their biochemical potency against the enzyme and their cellular effects on viability and target protein levels.
Table 1: Biochemical and Cellular Potency of Representative USP7 Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line | GI50 / Viability IC50 | Citation |
| This compound | USP7 | 77 µM (IC50) | HCT116 | 67 µM (GI50) | [4] |
| P5091 | USP7 | 4.2 µM (EC50) | Multiple Myeloma | 6-14 µM | [9] |
| FT671 | USP7 | <1 nM (IC50) | MM.1S | 33 nM | [8] |
Table 2: Cellular Effects of USP7 Inhibitor P5091 in Ovarian Cancer Cells
| Cell Line | p53 Status | Treatment (50 µM P5091, 18h) | % Cells in G1 Phase | % Cells in G2/M Phase | % Necrotic Cells | Citation |
| HeyA8 | Wild-Type | Control | 55.1 | 18.2 | ~5 | [15] |
| P5091 | 68.3 | 11.5 | 23.8 | [15] | ||
| OVCAR-8 | Mutant | Control | 60.2 | 22.1 | ~4 | [15] |
| P5091 | 70.1 | 15.3 | 10.8 | [15] |
Key Experimental Protocols
Verifying the mechanism of action of a USP7 inhibitor involves a series of standard and specialized molecular biology techniques.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to demonstrate the physical interaction between USP7 and a substrate (e.g., MDM2, PTEN) and to assess the levels of these proteins following inhibitor treatment.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[16]
-
Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-USP7) overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 1-4 hours.[18]
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the protein complexes from the beads by boiling in 2X Laemmli sample buffer.[17]
-
Western Blotting: Separate the eluted proteins and input lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the bait protein (USP7) and expected interacting partners (e.g., MDM2, p53, PTEN).
In Vivo Ubiquitination Assay
This assay is crucial for demonstrating that a USP7 inhibitor increases the ubiquitination of a target substrate.
Methodology:
-
Transfection (Optional): For enhanced signal, transfect cells with plasmids expressing HA-tagged Ubiquitin and the protein of interest (e.g., Myc-tagged MDM2).
-
Inhibitor Treatment: Treat cells with this compound or vehicle control. Crucially, add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the culture period. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[19]
-
Denaturing Lysis: Lyse the cells in a denaturing buffer containing 1% SDS. Boil and sonicate the lysate to disrupt protein-protein interactions, ensuring that only covalently linked ubiquitin is detected.[18]
-
Immunoprecipitation: Dilute the lysate 1:10 in a non-denaturing buffer and immunoprecipitate the protein of interest (e.g., with an anti-Myc antibody).
-
Western Blotting: Elute the immunoprecipitated protein and analyze by Western blot. Probe the membrane with an anti-HA antibody to detect the polyubiquitin chains. A smear or ladder of high-molecular-weight bands indicates ubiquitination.
Cell Viability Assay (MTS/CellTiter-Glo)
This protocol measures the effect of this compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound (e.g., from 100 µM to 10 nM). Include a vehicle-only (DMSO) control.[4]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add MTS reagent (or CellTiter-Glo reagent) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[20]
-
Measurement: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the results as a dose-response curve. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using a suitable sigmoidal curve fit.[4]
Conclusion and Future Directions
The inhibition of USP7 represents a powerful therapeutic strategy for reactivating tumor suppressor pathways that are frequently silenced in cancer. By destabilizing oncoproteins and key negative regulators like MDM2, inhibitors such as this compound can lead to the accumulation and functional restoration of p53, PTEN, and FOXO family proteins. This guide has outlined the core mechanisms, provided available quantitative data, and detailed essential protocols for investigating these effects.
Future research should focus on developing more potent and selective USP7 inhibitors with favorable pharmacokinetic properties. While preclinical data is promising, no USP7 inhibitor has yet advanced into clinical trials.[21] Further work is needed to identify patient populations most likely to respond, potentially those with wild-type p53 tumors, and to explore combination therapies, for instance with DNA damaging agents or immunotherapy, to achieve synergistic anti-tumor effects.[21] The continued exploration of the USP7-regulated ubiquitinome will undoubtedly uncover new therapeutic opportunities and deepen our understanding of its role in cancer biology.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Robust p53 stabilization is dispensable for its activation and tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The equilibrium of tumor suppression: DUBs as active regulators of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination regulates PTEN nuclear import and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Deubiquitination and stabilization of PTEN by USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. usbio.net [usbio.net]
- 18. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of Usp7-IN-1 in Neurodegenerative Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins.[1][2][3] By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing numerous cellular processes, including cell cycle control, DNA damage repair, and apoptosis.[1][4] Emerging evidence has implicated USP7 in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[2][4][5] Its role in modulating protein homeostasis, neuroinflammation, and neuronal survival has positioned it as a promising therapeutic target for these debilitating conditions.
This technical guide provides a comprehensive overview of the role of USP7 and its inhibition, with a focus on the investigational inhibitor Usp7-IN-1, in various neurodegenerative models. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to explore this therapeutic avenue, including quantitative data on inhibitor efficacy, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Data on Usp7 Inhibitors in Neurodegenerative and Other Disease Models
The development of small molecule inhibitors targeting USP7 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data for various USP7 inhibitors, including their potency in different cellular contexts.
| Inhibitor | Cell Line/Model | IC50 Value | Disease Context | Reference |
| P5091 | T47D (Breast Cancer) | ~10 µM (viability) | Cancer | [6] |
| MCF7 (Breast Cancer) | ~10 µM (viability) | Cancer | [6] | |
| SHG-140 (Glioblastoma) | 1.2 µM (viability) | Cancer | [7] | |
| T98G (Glioblastoma) | 1.59 µM (viability) | Cancer | [7] | |
| P22077 | p53 WT cell lines | >1 µM (viability) | Cancer | [8] |
| FX1-5303 | p53 WT cell lines | <50 nM (viability) | Cancer | [8] |
| Almac4 | SK-N-SH (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] |
| NB-10 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |
| CHP-212 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |
| LAN-5 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |
| IMR-32 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |
| NBL-S (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |
| GNE-6640, GNE-6446, GNE-6776 | Various cancer cell lines | Broad range of IC50s | Cancer | [10] |
| HBX41108 | Mouse neurons (SOD1 G85R) | Not specified (rescued viability) | ALS Model | [4] |
Key Signaling Pathways Modulated by Usp7 Inhibition
Inhibition of USP7 has been shown to impact several critical signaling pathways implicated in neurodegeneration. Understanding these pathways is crucial for elucidating the mechanism of action of USP7 inhibitors and for developing targeted therapeutic strategies.
The p53-Mdm2 Pathway
USP7 is a key regulator of the p53 tumor suppressor pathway. It deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[8] Inhibition of USP7 leads to the degradation of Mdm2, resulting in the accumulation and activation of p53, which can induce apoptosis in stressed or damaged cells.[8] While primarily studied in cancer, this pathway may also be relevant in neurodegenerative diseases where neuronal apoptosis is a key feature.
References
- 1. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deubiquitinase USP7 contributes to the pathogenicity of spinal and bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Inhibition Profile of Usp7-IN-1
This guide provides a comprehensive overview of the enzymatic inhibition profile of Usp7-IN-1, a selective and reversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from its target substrates.[1][2] Key substrates of USP7 include MDM2 (an E3 ligase for the p53 tumor suppressor), PTEN, and N-Myc, making USP7 a significant regulator in DNA damage response, epigenetic control, and cell cycle progression.[3][4] Its role in stabilizing proteins that are crucial for cancer progression has positioned USP7 as a promising therapeutic target.[4][5] this compound is a small molecule compound identified as a selective and reversible inhibitor of USP7.[6]
Enzymatic Inhibition and Cellular Activity
This compound demonstrates direct inhibitory effects on the enzymatic activity of USP7 and consequently affects the proliferation of cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (μM) | Description |
|---|
| USP7 | 77 | this compound is a selective and reversible inhibitor of USP7.[6] |
Table 2: Cell-Based Activity
| Cell Line | GI50 (μM) | Assay Duration | Description |
|---|
| HCT116 | 67 | 72 hours | this compound inhibits the proliferation of the human colon cancer cell line HCT116.[6] |
Selectivity Profile
To assess its specificity, this compound was tested against other deubiquitinases and proteases. The results indicate a high degree of selectivity for USP7.
Table 3: Off-Target Selectivity Screen
| Enzyme | Inhibition |
|---|---|
| USP8 | No inhibition observed.[6] |
| USP5 | No inhibition observed.[6] |
| Uch-L1 | No inhibition observed.[6] |
| Uch-L3 | No inhibition observed.[6] |
| Caspase 3 | No inhibition observed.[6] |
USP7 Signaling Pathway and Mechanism of Inhibition
USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting USP7, compounds like this compound prevent the stabilization of MDM2. This leads to MDM2 auto-ubiquitination and degradation, which in turn allows p53 levels to rise, promoting cell cycle arrest and apoptosis.
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the biochemical and cell-based assays used to characterize this compound.
This fluorogenic assay measures the enzymatic activity of USP7 by monitoring the cleavage of a ubiquitinated substrate.[6]
Protocol Details:
-
Enzyme Preparation: Recombinant human USP7 is diluted in USP buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA) to a final concentration of 100 pM in the assay.[6]
-
Compound Preparation: this compound is prepared in 100% DMSO and tested at various concentrations, typically ranging from 91 nM to 200 μM.[6]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for 30 minutes at 25°C in a black 384-well plate. This allows the compound to bind to the enzyme before the substrate is introduced.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), to a final concentration of 300 nM. The total reaction volume is 10 μL.[6]
-
Reaction Incubation: Plates are incubated for 60 minutes at 37°C.[6]
-
Reaction Termination: The reaction is stopped by adding acetic acid to a final concentration of 100 mM.[6]
-
Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]
-
Data Analysis: Results are expressed as a percentage of the control (no inhibitor). IC50 values are calculated by fitting the data to a sigmoidal dose-response curve with a variable slope using software like GraphPad Prism.[6]
Caption: Workflow for the in vitro USP7 biochemical inhibition assay.
This colorimetric assay determines the effect of this compound on the viability and proliferation of cancer cells.[6]
Protocol Details:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 103 cells per well and allowed to attach for 24 hours.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 50 nM to 100 μM). The final concentration of the DMSO vehicle is kept constant at 0.5%.[6]
-
Incubation: Cells are incubated with the compound for 72 hours.[6]
-
Viability Measurement: MTS reagent is added to each well, and the plates are incubated for an additional 2 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[6]
-
Data Acquisition: The absorbance is measured at 492 nm using a microplate reader.[6]
-
Data Analysis: The Growth Inhibition 50 (GI50) concentration is calculated from a sigmoidal variable slope fit of the dose-response curve.[6]
Caption: Workflow for the HCT116 cell proliferation (MTS) assay.
References
- 1. amsbio.com [amsbio.com]
- 2. Enzymatic characterisation of USP7 deubiquitinating activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
In vitro kinase assay protocol using Usp7-IN-1
Application Notes and Protocols for Usp7-IN-1
Topic: In Vitro Deubiquitinase Assay Protocol using this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro deubiquitinase assay to measure the inhibitory activity of this compound against Ubiquitin-Specific Protease 7 (USP7). It is important to note that USP7 is a deubiquitinase (DUB), not a kinase; therefore, a deubiquitinase assay is the appropriate method to assess the activity of its inhibitors. This guide includes the scientific background of USP7, a summary of inhibitor activity, a step-by-step experimental protocol, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction to USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby regulating their stability and function.[1][2] USP7 is a key regulator in numerous critical cellular processes, including the DNA damage response, cell cycle control, apoptosis, immune response, and epigenetic regulation.[1][2][3]
Due to its role in stabilizing oncoproteins (like MDM2) and destabilizing tumor suppressors (like p53), USP7 has emerged as a promising therapeutic target in oncology.[1][3][4][5] Dysregulation of USP7 activity is linked to various pathologies, including cancer, neurodegenerative diseases, and viral infections.[1] this compound is a chemical compound designed to inhibit the deubiquitinase activity of USP7, making it a valuable tool for studying its biological functions and for potential therapeutic development.[6]
Principle of the Assay
The in vitro assay for this compound activity is a fluorometric method designed to measure the deubiquitinase activity of USP7. The assay utilizes a synthetic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), where the fluorophore AMC is quenched when conjugated to ubiquitin.[7] When active USP7 cleaves the isopeptide bond, AMC is released, resulting in a fluorescent signal that is directly proportional to the enzyme's activity.[7] The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in the presence of the compound.
Data Presentation: this compound Inhibitor Profile
The following table summarizes the inhibitory activity and selectivity of this compound against USP7 and other related enzymes.
| Compound | Target | IC50 Value | Selectivity Notes |
| This compound | USP7 | 77 µM | No significant inhibition observed against USP8, USP5, Uch-L1, Uch-L3, or caspase 3.[6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathway: USP7-MDM2-p53 Axis
USP7 is a critical regulator of the p53 tumor suppressor pathway. A primary mechanism is through its deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting USP7, compounds like this compound cause the destabilization and degradation of MDM2. This, in turn, leads to the accumulation and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.[4]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human USP7 (e.g., Boston Biochem, E-519)
-
Substrate: Ubiquitin-AMC (e.g., BPS Bioscience, #79256)
-
Inhibitor: this compound (MedChemExpress, HY-114389)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA.[6]
-
Stop Solution: 100 mM Acetic Acid[6]
-
Plates: Black, flat-bottom 384-well plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of ~350-380 nm and ~460 nm, respectively.[6][7]
-
Solvent: 100% DMSO for inhibitor stock solution.
Experimental Workflow Diagram
Step-by-Step Procedure
1. Reagent Preparation:
- Prepare the Assay Buffer as described in section 5.1 and keep it on ice.
- Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]
- Create a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.[7]
- Dilute the recombinant USP7 enzyme to the desired final concentration (e.g., 100-200 pM) in cold Assay Buffer.[6][8]
- Dilute the Ub-AMC substrate to its final working concentration (e.g., 300 nM) in Assay Buffer.[6]
2. Assay Protocol:
- The final reaction volume is 10 µL per well in a 384-well plate.[6]
- Add the diluted this compound or DMSO (for vehicle control) to the appropriate wells.
- Add the diluted USP7 enzyme solution to all wells except for the "no enzyme" blank controls.
- Pre-incubate: Gently mix the plate and incubate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]
- Initiate Reaction: Start the enzymatic reaction by adding the diluted Ub-AMC substrate solution to all wells.
- Incubate: Immediately mix the plate and incubate for 60 minutes at 37°C.[6] Protect the plate from light.
- Stop Reaction: Terminate the reaction by adding the Stop Solution (100 mM final concentration of acetic acid) to all wells.[6]
3. Data Acquisition and Analysis:
- Read the fluorescence intensity on a plate reader (Excitation: ~380 nm, Emission: ~460 nm).[6]
- Subtract the background fluorescence from the "no enzyme" blank wells.
- The percent inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence of Vehicle Control)]
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for this compound.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the plate from light during incubation. |
| Contaminated buffer or reagents | Use fresh, high-quality reagents and sterile technique. | |
| Low signal-to-noise ratio | Insufficient enzyme or substrate | Optimize the concentrations of USP7 and Ub-AMC. |
| Incorrect filter settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for AMC. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations | Maintain consistent incubation temperatures. | |
| Inhibitor precipitation | Check the solubility of this compound at the tested concentrations. The final DMSO should be ≤1%. |
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Usp7-IN-1 for Cell Culture
Introduction Usp7-IN-1 is a selective and reversible inhibitor of Ubiquitin-specific protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous key proteins involved in cellular processes such as the DNA damage response, cell cycle progression, and apoptosis.[4][5][6] By stabilizing oncoproteins and destabilizing tumor suppressors like p53, USP7 has emerged as a significant target in cancer research.[4][6] this compound inhibits the deubiquitinating activity of USP7, leading to the ubiquitination and subsequent proteasomal degradation of its substrates. This activity results in anti-proliferative effects, as demonstrated in HCT116 colorectal cancer cells where this compound has a GI50 (Growth Inhibition 50) of 67 μM.[1][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in cell culture experiments.
Data Presentation
A summary of the key physicochemical and storage properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄ClN₃O₃ | [1] |
| Molecular Weight | 425.91 g/mol | [1][3] |
| CAS Number | 1381291-36-6 | [1][3] |
| Solubility (in DMSO) | 100 mg/mL (234.79 mM) | [1][2] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C or 1 month at -20°C | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. USP7 removes ubiquitin from its substrate proteins (e.g., MDM2, PLK1), protecting them from degradation. This compound inhibits this activity, leading to the accumulation of ubiquitinated substrates, their subsequent degradation by the proteasome, and downstream cellular effects like apoptosis and cell cycle arrest.
Experimental Protocols
1. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol): 1 mg / 425.91 g/mol = 0.0000023479 mol
-
Volume (L): 0.0000023479 mol / 0.010 mol/L = 0.00023479 L = 234.8 µL
-
Therefore, add 234.8 µL of DMSO to 1 mg of this compound powder.[1]
-
-
Dissolution: Vortex the tube for 1-2 minutes to mix. To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
Stock Solution Preparation Workflow
2. Protocol for Treating Cells with this compound
This protocol provides a general guideline for diluting the stock solution and treating adherent cells in culture. The final concentration of this compound will depend on the specific cell line and experimental goals.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and grow for approximately 24 hours. For example, HCT116 cells can be seeded at 1,000 cells per well in a 96-well plate.[1]
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to prepare the final desired concentrations.
-
Important: When diluting, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.5%.[1] For instance, to achieve a 100 µM final concentration from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of stock to 99 µL of medium). This results in a final DMSO concentration of 1%. To achieve a 0.5% final DMSO concentration, an intermediate dilution step would be necessary.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).[1]
-
Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTS assay), cell cycle analysis, or western blotting for target proteins.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinating enzyme USP7 regulates the transcription factor Nrf1 by modulating its stability in response to toxic metal exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability using an MTS Assay with Usp7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1] USP7 achieves this by removing ubiquitin tags from its substrate proteins, thereby preventing their degradation by the proteasome. One of the most well-characterized substrates of USP7 is MDM2, a key negative regulator of the p53 tumor suppressor. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][3] In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting cancer cell survival and proliferation.[4] This makes USP7 an attractive therapeutic target for cancer treatment.
Usp7-IN-1 is a small molecule inhibitor of USP7. By inhibiting USP7's deubiquitinating activity, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[4] The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490 nm.[5][6]
This document provides a detailed protocol for utilizing the MTS assay to determine the cytotoxic effects of this compound on cancer cells.
Data Presentation
The following table summarizes suggested starting concentrations and incubation times for this compound in various cancer cell lines. It is important to note that these are starting points, and optimal conditions should be determined empirically for each specific cell line and experimental setup.
| Cell Line | Cancer Type | Suggested this compound Concentration Range (µM) | Suggested Incubation Time (hours) |
| HCT116 | Colon Carcinoma | 1 - 50 | 24, 48, 72 |
| MCF7 | Breast Adenocarcinoma | 5 - 100 | 48, 72, 96 |
| T47D | Breast Ductal Carcinoma | 5 - 100 | 48, 72, 96 |
| A549 | Lung Carcinoma | 10 - 150 | 48, 72 |
| MM.1S | Multiple Myeloma | 0.1 - 20 | 72, 120 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile pipette tips and tubes
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTS assay for assessing cell viability after treatment with this compound.
Step-by-Step Protocol
-
Cell Seeding: a. Harvest cells from a sub-confluent culture flask using Trypsin-EDTA. b. Resuspend the cells in complete culture medium and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A common starting range is 0.1 µM to 100 µM. b. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or the vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. Following the incubation period, add 20 µL of MTS reagent directly to each well.[5][6] b. Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically. c. After incubation, gently mix the contents of the wells.
-
Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50: The IC50 value (the concentration of an inhibitor that is required for 50% inhibition of a biological function) can be determined by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
The primary mechanism by which this compound is thought to induce cancer cell death is through the activation of the p53 pathway. The following diagram illustrates this signaling cascade.
Caption: A diagram illustrating the USP7-p53 signaling pathway and the effect of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. Ensure aseptic technique. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low signal or poor cell growth | Suboptimal cell seeding density. | Optimize cell seeding density for your specific cell line. |
| Cells are not healthy. | Ensure cells are in the logarithmic growth phase and have good morphology before seeding. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| This compound appears to increase viability | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, reduce the highest concentration tested. |
| Direct chemical interaction of the compound with the MTS reagent.[7] | Run a control with this compound and MTS reagent in cell-free medium to check for direct reduction of MTS. | |
| The inhibitor may induce metabolic changes that increase the reduction of MTS, not reflecting an actual increase in cell number.[7] | Consider using an alternative viability assay that is not based on metabolic activity (e.g., trypan blue exclusion or a DNA-binding dye-based assay). |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Usp7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis. USP7 deubiquitinates and stabilizes key oncoproteins and regulators of the DNA damage response, such as MDM2, a primary negative regulator of the p53 tumor suppressor.[1][2][3][4][5] Inhibition of USP7 can lead to the destabilization of its substrates, subsequently triggering apoptotic pathways in cancer cells. This makes USP7 inhibitors, such as Usp7-IN-1 and P5091, promising therapeutic agents.[4][6][7][8]
These application notes provide a detailed protocol for assessing apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[9][10] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action: Usp7 Inhibition and Apoptosis Induction
This compound and other small molecule inhibitors of USP7 induce apoptosis through various interconnected signaling pathways. The inhibition of USP7's deubiquitinase activity leads to the accumulation of polyubiquitinated proteins, which can trigger both oxidative and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[1][11]
A primary mechanism involves the MDM2-p53 axis. USP7 is known to deubiquitinate and stabilize MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.[2][3][4][5] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53.[4][8] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as BAX and PUMA, while downregulating anti-apoptotic proteins like BCL2, thereby initiating the mitochondrial apoptotic cascade.[6][12] However, USP7 inhibitor-induced apoptosis is not exclusively dependent on p53, as apoptosis has been observed in p53-mutant or null cancer cells.[1][12]
Other substrates of USP7 are also implicated in its pro-apoptotic effects. For example, inhibition of USP7 can lead to the ubiquitination and degradation of XIAP (X-linked inhibitor of apoptosis protein), an anti-apoptotic protein.[13] Furthermore, USP7 inhibition has been shown to induce the expression of the pro-apoptotic protein NOXA.[12][14]
Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Quantitative Data on Apoptosis Induction by USP7 Inhibitors
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of USP7 inhibitors in various cancer cell lines.
Table 1: IC50 Values of USP7 Inhibitor P5091
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| SHG-140 | Glioblastoma | 1.2 | [6] |
| T98G | Glioblastoma | 1.59 | [6] |
Table 2: Apoptosis in Glioblastoma Cells Treated with P5091
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Reference |
| SHG-140 | Control | ~5% | [6] |
| SHG-140 | 1 µM P5091 | ~15% | [6] |
| SHG-140 | 2 µM P5091 | ~25% | [6] |
| SHG-140 | 4 µM P5091 | ~40% | [6] |
| T98G | Control | ~5% | [6] |
| T98G | 1 µM P5091 | ~12% | [6] |
| T98G | 2 µM P5091 | ~20% | [6] |
| T98G | 4 µM P5091 | ~35% | [6] |
Table 3: Apoptosis in Senescent Cells Treated with P5091
| Cell Type | Treatment (72h) | % Apoptotic Cells (Annexin V+) | Reference |
| WT IR-SnC WI-38 | Vehicle | ~5% | [7] |
| WT IR-SnC WI-38 | 15 µM P5091 | ~35% | [7] |
| p53 KO IR-SnC WI-38 | Vehicle | ~5% | [7] |
| p53 KO IR-SnC WI-38 | 15 µM P5091 | ~15% | [7] |
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
Caption: Flow cytometry apoptosis analysis workflow.
Detailed Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (or other USP7 inhibitor)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected culture medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[15]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[15]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[15][16]
-
Add 2 µL of PI staining solution (final concentration of 1-2 µg/mL).[9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up appropriate compensation controls for single-stained (Annexin V only, PI only) and unstained cells to correct for spectral overlap.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.
-
-
Data Interpretation:
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris (should be a minor population in well-conducted experiments)
-
Logical Relationship of Apoptosis Analysis Quadrants
Caption: Interpretation of Annexin V/PI flow cytometry data.
Conclusion
The analysis of apoptosis induction is a critical step in evaluating the efficacy of USP7 inhibitors like this compound. Flow cytometry using Annexin V and Propidium Iodide provides a robust and quantitative method to assess the pro-apoptotic activity of these compounds. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of cancer biology and drug development, facilitating the investigation of USP7 as a therapeutic target. Consistent and reproducible results will depend on careful optimization of experimental parameters for the specific cell lines and reagents used.
References
- 1. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Application Notes: Usp7-IN-1 in CRISPR-Cas9 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective Ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-1, in conjunction with CRISPR-Cas9 knockout cell lines. This powerful combination allows for the investigation of synthetic lethality, drug-gene interactions, and the elucidation of complex cellular signaling pathways.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes, including DNA damage repair, cell cycle control, and apoptosis.[1][2] Its dysregulation is frequently linked to tumorigenesis, making it a promising target for cancer therapy.[1][3][4] USP7's most well-characterized role is in the p53-MDM2 pathway, where it deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4][5]
CRISPR-Cas9 gene-editing technology enables the precise knockout of specific genes, creating powerful models to study gene function.[6][7] By applying this compound, a selective USP7 inhibitor, to cell lines with specific gene knockouts, researchers can uncover novel therapeutic vulnerabilities and understand the context-dependent effects of USP7 inhibition. For instance, combining USP7 inhibition with the knockout of another gene, such as USP22, can lead to enhanced suppression of tumor cell proliferation.[8]
Mechanism of Action of USP7 Inhibition
USP7 inhibition primarily leads to the destabilization of its substrates. In the context of p53-wild-type (p53-WT) cancers, inhibiting USP7 activity leads to the degradation of MDM2. This, in turn, allows for the accumulation and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis.[4][5][9] However, USP7 has many other substrates, and its inhibition can also induce p53-independent anti-cancer effects.[3][10]
Application: Synthetic Lethality Screening in Knockout Cell Lines
A key application of this compound in CRISPR-Cas9 knockout cells is to identify synthetic lethal interactions. Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not. By treating a panel of knockout cell lines with this compound, researchers can identify genes whose absence sensitizes cells to USP7 inhibition.
For example, studies have shown that USP22-knockout lung cancer cells are more sensitive to USP7 inhibitors.[8] Conversely, knocking out TP53 can rescue cancer cells from the growth-suppressive effects of USP7 inhibition, confirming the pathway's dependence on p53 in certain contexts.[11] This approach is invaluable for identifying patient populations that may respond to USP7-targeted therapies and for understanding mechanisms of resistance.
Quantitative Data Summary
The potency of USP7 inhibitors varies across different cancer cell lines. The following tables summarize key quantitative data from relevant studies.
Table 1: Potency of USP7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Potency (IC50 / GI50) | Reference |
| This compound | HCT116 | Colon Cancer | GI50: 67 μM | [12] |
| Unnamed | Multiple Myeloma | Multiple Myeloma | IC50: < 50 nM | [5] |
| Unnamed | AML | Acute Myeloid Leukemia | IC50: < 50 nM | [5] |
| P5091 | MCF7 | Breast Cancer | - | [13] |
| P5091 | T47D | Breast Cancer | - | [13] |
| PU7-1 | CAL33 | Head and Neck Cancer | - | [3] |
| XL177A | A549 | Lung Cancer | - | [11] |
Table 2: Effects of USP7 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | Change in G1 Phase | Change in G2/M Phase | Reference |
| MCF7 | 10 µM p5091 | +11.54% | -11.86% | [13] |
| T47D | 10 µM p5091 | +14.45% | Not significant | [13] |
| MCF7 | siUSP7 | +5.48% | -7.24% | [13] |
Detailed Experimental Protocols
Protocol 1: Generation of a Gene Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for creating a knockout cell line.[6]
Materials:
-
gRNA expression vector targeting the gene of interest
-
Cas9 nuclease expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
Methodology:
-
gRNA Design: Design and clone two gRNAs targeting an early exon of the gene of interest into an appropriate vector.
-
Transfection: Co-transfect the host cell line with the Cas9 nuclease vector and the gRNA expression vector using a suitable transfection reagent.
-
Antibiotic Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Once a stable population of resistant cells is established, perform serial dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into individual wells of a 96-well plate.
-
Colony Expansion: Allow single cells to grow into colonies over 2-3 weeks. Expand promising colonies into larger culture vessels.
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.
-
Validation:
-
Perform PCR using primers that flank the gRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[14]
-
Confirm the absence of the target protein via Western blot analysis.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is adapted from methods used to evaluate this compound.[12]
Materials:
-
Wild-type and knockout cell lines
-
96-well culture plates
-
This compound
-
DMSO (vehicle control)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490-500 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the overnight medium and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Protocol 3: Western Blot Analysis of USP7 Pathway Modulation
This protocol is for assessing changes in protein levels of USP7 targets.[13]
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Methodology:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.[13]
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Methodology:
-
Cell Harvest: Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistlive.com [scientistlive.com]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human USP7 (-/-) Knockout Cell Line-HCT116 (CSC-RT0065) - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Assessing Usp7-IN-1 Efficacy in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology. As a deubiquitinating enzyme, USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][2] Of particular importance is its role in the p53-MDM2 pathway. USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3] By inhibiting USP7, MDM2 is destabilized, leading to an accumulation of p53 and subsequent induction of apoptosis in cancer cells with wild-type p53.[1][2] Furthermore, USP7 has been shown to have p53-independent roles in cancer cell survival.[4]
Usp7-IN-1 is a small molecule inhibitor of USP7. Assessing its efficacy in a physiologically relevant context is crucial for preclinical development. Patient-derived 3D organoid cultures have become a preferred model system as they more accurately recapitulate the complex cellular heterogeneity and architecture of in vivo tumors compared to traditional 2D cell cultures. This document provides a detailed protocol for evaluating the efficacy of this compound in 3D organoid cultures, covering experimental design, data acquisition, and analysis.
Signaling Pathway and Experimental Workflow
The inhibition of USP7 by this compound is expected to trigger a cascade of events culminating in cancer cell apoptosis. The signaling pathway and the experimental workflow to assess this are outlined below.
Caption: USP7-MDM2-p53 Signaling Pathway.
Caption: Experimental Workflow.
Quantitative Data Summary
The following tables present hypothetical but realistic data that could be obtained from the described experimental protocols. This data is for illustrative purposes to demonstrate how to structure and present the results.
Table 1: Dose-Response of this compound on Organoid Viability
| Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 75.1 ± 6.1 |
| 1.0 | 52.4 ± 5.5 |
| 5.0 | 21.8 ± 3.9 |
| 10.0 | 8.7 ± 2.1 |
| IC50 (µM) | ~1.0 |
Table 2: Apoptosis Induction by this compound
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (1 µM) | 3.5 |
| This compound (5 µM) | 6.2 |
Table 3: Protein Expression Changes Following this compound Treatment (1 µM, 24h)
| Protein | Fold Change in Expression (vs. Vehicle, Normalized to Loading Control) |
| MDM2 | 0.4 |
| p53 | 2.8 |
Experimental Protocols
3D Organoid Culture from Patient-Derived Tissue
This protocol outlines the establishment of 3D organoid cultures from fresh patient tumor tissue.
Materials:
-
Patient tumor tissue
-
Advanced DMEM/F-12
-
GlutaMAX
-
HEPES
-
Penicillin-Streptomycin
-
Gentamicin/Primocin
-
B27 supplement
-
N2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Wnt-3a
-
Nicotinamide
-
A83-01 (TGFβ inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Matrigel®
-
Collagenase Type IV
-
Dispase
-
DNase I
Procedure:
-
Mince the tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type IV, Dispase, and DNase I in Advanced DMEM/F-12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with Advanced DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Matrigel®.
-
Plate 50 µL domes of the Matrigel®/cell suspension mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Carefully add 500 µL of complete organoid culture medium (containing all growth factors and inhibitors) to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids, and re-plating as described above.
This compound Treatment of Organoids
Materials:
-
Established 3D organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
Procedure:
-
Plate organoids in a 96-well plate format suitable for the planned assays (e.g., white-walled plates for luminescence assays).
-
Allow organoids to establish for 24-48 hours.
-
Prepare serial dilutions of this compound in organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the old medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Organoid Viability Assay (CellTiter-Glo® 3D)
This assay measures the number of viable cells in 3D culture based on the quantification of ATP.
Materials:
-
This compound treated organoids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Remove the plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells vigorously on a plate shaker for 5 minutes to induce cell lysis and solubilize the Matrigel®.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound treated organoids in a 96-well plate
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Protein Expression
This protocol allows for the quantification of specific protein levels in treated organoids.
Materials:
-
This compound treated organoids
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect organoids from the Matrigel® domes by incubating with cell recovery solution on ice to depolymerize the matrix.
-
Wash the organoids with cold PBS and centrifuge to pellet.
-
Lyse the organoid pellet in RIPA buffer on ice.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH).
Immunofluorescence Staining of Organoids
This protocol allows for the visualization and localization of proteins within the 3D organoid structure.
Materials:
-
This compound treated organoids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-p53)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the fixed organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the organoids extensively with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI for 2 hours at room temperature, protected from light.
-
Wash the organoids again with PBS.
-
Mount the stained organoids on a slide with mounting medium.
-
Image the organoids using a confocal microscope.
Conclusion
This comprehensive protocol provides a robust framework for assessing the efficacy of the USP7 inhibitor, this compound, in 3D organoid cultures. By combining viability and apoptosis assays with detailed analysis of protein expression, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent. The use of patient-derived organoids enhances the clinical relevance of these preclinical studies, ultimately aiding in the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Usp7-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Usp7-IN-1. The information is designed to help address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 or GI50 values for this compound in my experiments?
A1: Inconsistent inhibitory concentrations can arise from several factors. This compound has a relatively high IC50 of 77 μM for its target, USP7, and a GI50 of 67 μM in HCT116 cells.[1][2] This high effective concentration can lead to several experimental challenges:
-
Solubility Issues: this compound is soluble in DMSO at 100 mg/mL (234.79 mM), but precipitation can occur when diluting into aqueous media.[1] Ensure the final DMSO concentration in your cell culture medium does not exceed 1%, as higher concentrations can be toxic to cells and affect compound solubility.[3]
-
Cell Line Variability: The cellular context, including the expression levels of USP7 and its numerous substrates (e.g., MDM2, p53, FOXM1), can significantly influence the apparent activity of the inhibitor.[4][5]
-
Experimental Conditions: Factors such as cell density, incubation time, and assay type (e.g., MTS vs. other viability assays) can all contribute to variability. For instance, a 72-hour incubation period was used to determine the GI50 in HCT116 cells.[1]
Q2: I am not seeing the expected stabilization of p53 after treating cells with this compound. What could be the reason?
A2: While USP7 is a known regulator of the MDM2/p53 axis, the cellular response can be complex.[6][7] Here are a few troubleshooting steps:
-
Check for Functional p53: Ensure your cell line has a wild-type p53 status. The p53-stabilizing effect of USP7 inhibition is dependent on a functional p53 pathway.[5]
-
Examine MDM2 Levels: USP7 inhibition primarily leads to the destabilization and degradation of MDM2, which in turn allows for p53 accumulation.[5] You should assess MDM2 protein levels alongside p53.
-
Consider Alternative Pathways: USP7 has a broad range of substrates and is involved in multiple cellular processes, including DNA damage repair and Wnt/β-catenin signaling.[4][6][8] The ultimate cellular outcome may be a composite of effects on various pathways, and in some contexts, p53-independent effects may dominate.[5]
-
Inhibitor Potency: Given the micromolar potency of this compound, ensure you are using a concentration sufficient to engage the target in your specific cell line.
Q3: My experimental results with this compound are not consistent across different cell lines. Why is this happening?
A3: This is a common observation due to the diverse roles of USP7. The inhibitor's effect is highly dependent on the specific cellular wiring of the cell line .
-
Varying Substrate Dependencies: Different cell lines may have varying degrees of reliance on specific USP7 substrates for their proliferation and survival. For example, a cancer cell line driven by high FOXM1 levels might be particularly sensitive to USP7 inhibition that destabilizes FOXM1.[5]
-
Differential Pathway Activation: The basal level of activity in signaling pathways regulated by USP7, such as the Wnt/β-catenin pathway, can differ between cell lines, leading to varied responses to the inhibitor.[4][8]
-
Expression Levels: The expression level of USP7 itself can vary, which would alter the inhibitor concentration required to achieve a significant biological effect.
Q4: How can I confirm that the observed effects are specifically due to USP7 inhibition?
A4: Given that this compound is a chemical inhibitor, confirming target specificity is crucial.
-
Use a Secondary Inhibitor: Employing another structurally distinct USP7 inhibitor (e.g., P5091 or FT671) can help confirm that the observed phenotype is not due to off-target effects of this compound.[7][9]
-
Genetic Knockdown: The most rigorous approach is to use siRNA or shRNA to deplete USP7 and see if this phenocopies the effects of this compound.[7]
-
Rescue Experiments: In USP7 knockout or knockdown cells, reintroducing wild-type USP7, but not a catalytically inactive mutant, should rescue the phenotype, confirming the effect is dependent on USP7's deubiquitinase activity.[8]
-
Direct Target Engagement: Assess the ubiquitination status of known USP7 substrates like MDM2, FOXM1, or Axin.[5][8] Inhibition of USP7 should lead to an increase in their ubiquitination and subsequent degradation.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 77 μM | USP7 enzymatic assay | [1][2] |
| GI50 | 67 μM | HCT116 cells (72h incubation) | [1][2] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Concentration Range | Notes | Reference |
| Enzymatic Assays | 91 nM to 200 μM | To determine IC50 | [1][2] |
| Cell-Based Assays | 50 nM to 100 μM | For cell viability (e.g., MTS) | [1] |
Table 3: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (234.79 mM) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Create a dilution series to achieve final concentrations ranging from 50 nM to 100 μM.[1] Ensure the final DMSO concentration in all wells, including controls, is kept constant and low (e.g., 0.5%).[1]
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours.[1]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2 hours.[1]
-
Measurement: Measure the absorbance at 492 nm using a plate reader.[1]
-
Data Analysis: Calculate the GI50 concentration using a sigmoidal variable slope fit.[1]
Protocol 2: Western Blotting for USP7 Substrates (e.g., MDM2, p53)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Resolve equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Key signaling substrates of USP7 and the effect of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
Usp7-IN-1 degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with USP7-IN-1. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions for both powder and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year | Protect from light and moisture. |
| -80°C | 2 years | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powder in 100% DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.26 mg of this compound (Molecular Weight: 425.91 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[2] For in vivo studies, specific solvent formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: What are the known stability issues with this compound?
A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure, containing thiophene and pyrimidine rings, suggests potential for degradation under certain conditions. Thiophene rings can be susceptible to oxidation and hydrolysis, particularly when coordinated to a metal, though this is less likely under typical biological assay conditions.[3][4][5][6] Pyrimidine derivatives can undergo photodegradation upon exposure to UV light.[7][8] Therefore, it is critical to protect this compound from light and extreme pH conditions.
Q4: How can I check if my this compound has degraded?
A4: If you suspect degradation, you can perform the following checks:
-
Visual Inspection: Check for any change in color or precipitation in your stock solution.
-
Activity Assay: Compare the activity of your current stock with a freshly prepared solution or a new batch of the compound in a reliable bioassay (e.g., a USP7 enzymatic assay or a cell-based assay looking at a known downstream target).
-
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products. A shift in the retention time or the appearance of new peaks would indicate degradation.
Troubleshooting Guides
This section provides guidance on common problems encountered during experiments with this compound.
Problem 1: Inconsistent or No Activity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution from powder. Protect all solutions from light and store them appropriately. Run a positive control with a known active batch of this compound if available. |
| Incorrect Concentration | Verify the calculations for your stock solution and working dilutions. Use a calibrated pipette. |
| Cell Line Insensitivity | Ensure your cell line expresses USP7 and that the pathway you are studying is active. Some cell lines may have compensatory mechanisms that make them resistant to USP7 inhibition. |
| Inadequate Incubation Time | Optimize the incubation time. The effects of USP7 inhibition on downstream targets may take several hours to become apparent. |
| Solvent Effects | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that your vehicle control is appropriate. |
Problem 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that inhibits USP7 without causing general toxicity. Use the lowest effective concentration. |
| Solvent Toxicity | Ensure the final DMSO concentration is not toxic to your cells. Run a vehicle-only control to assess solvent toxicity. |
| Compound Impurities | If possible, check the purity of your this compound using HPLC. If impurities are suspected, obtain a new, high-purity batch of the compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your HPLC system.
-
Prepare Samples:
-
Freshly prepared this compound solution in DMSO (as a control).
-
Aged this compound solution (stored under specific conditions to be tested, e.g., at room temperature for several days, or exposed to light).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and aged samples.
-
A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks in the aged sample indicate degradation.
-
Quantify the percentage of remaining this compound to determine the extent of degradation.
-
Protocol 2: In Vitro USP7 Enzymatic Assay to Validate Activity
This protocol can be used to determine the IC50 value of this compound and to check the activity of a stored solution.
-
Reagents and Materials:
-
Recombinant human USP7 enzyme.
-
Ubiquitin-AMC (Ub-aminomethylcoumarin) substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100).
-
This compound dilutions in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of diluted USP7 enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Ub-AMC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of an acetic acid solution.
-
Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the role of USP7 in protein deubiquitination and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting suspected degradation of this compound.
Caption: A logical decision tree for troubleshooting failed experiments involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating USP7-IN-1 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and addressing the cytotoxic effects of USP7-IN-1 in non-cancerous cells. The following information is intended to aid in troubleshooting experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for USP7 inhibitors like this compound?
A1: USP7 (Ubiquitin-specific-processing protease 7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. USP7 plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage repair, cell cycle progression, and immune response. USP7 inhibitors, such as this compound, block the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated proteins, including MDM2 (an E3 ligase that targets p53 for degradation), resulting in the stabilization and activation of the p53 tumor suppressor protein, which can induce cell cycle arrest and apoptosis.
Q2: Why is cytotoxicity observed in non-cancerous cells upon treatment with this compound?
A2: While the activation of p53 is a key anti-cancer mechanism, p53-dependent apoptosis can also be induced in normal cells, leading to cytotoxicity. Furthermore, USP7 has a broad range of substrates that are crucial for normal cellular functions, including proteins involved in DNA replication and repair, and cell cycle control. Inhibition of USP7 can disrupt these fundamental processes in non-cancerous cells, leading to off-target effects and toxicity. The therapeutic window for USP7 inhibitors depends on the differential sensitivity of cancer cells versus normal cells to USP7 inhibition.
Q3: How does the effect of this compound differ between p53 wild-type and p53-mutant non-cancerous cells?
A3: The cytotoxic effects of USP7 inhibitors are often more pronounced in p53 wild-type cells due to the stabilization and activation of p53, leading to apoptosis. However, p53-independent mechanisms of cytotoxicity have also been reported. For instance, USP7 inhibition can directly impact the cell cycle machinery, leading to premature activation of CDK1, uncontrolled cell division, DNA damage, and ultimately cell death, irrespective of p53 status. Therefore, while p53 status is a key determinant of sensitivity, it is not the sole factor.
Troubleshooting Guide
Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines
-
Possible Cause 1: High Concentration of this compound. Non-cancerous cells may be more sensitive to this compound than the cancer cell lines being studied.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your non-cancerous and cancer cell lines. This will help in identifying a therapeutic window where cancer cells are selectively targeted.
-
-
Possible Cause 2: Off-Target Effects. The inhibitor may be affecting other deubiquitinating enzymes or cellular proteins.
-
Troubleshooting Tip: If possible, use a structurally different USP7 inhibitor as a control to see if the same cytotoxic profile is observed. Also, consider using siRNA or shRNA to specifically knock down USP7 and compare the phenotype to that of this compound treatment.
-
-
Possible Cause 3: Prolonged Exposure Time. Continuous exposure to the inhibitor may lead to cumulative toxicity.
-
Troubleshooting Tip: Design experiments with varying exposure times (e.g., 24h, 48h, 72h) to find the minimum duration required to achieve the desired effect in cancer cells while minimizing toxicity in normal cells. Consider pulse-chase experiments where the inhibitor is washed out after a certain period.
-
Issue 2: Inconsistent Results Across Different Non-Cancerous Cell Types
-
Possible Cause 1: Different Genetic Backgrounds. Cell lines from different tissues or individuals can have varying expression levels of USP7 and its substrates, as well as different sensitivities of their cellular pathways.
-
Troubleshooting Tip: Characterize the baseline expression levels of USP7, p53, MDM2, and other key pathway components in your non-cancerous cell lines. This can help in correlating the observed cytotoxicity with the molecular profile of the cells.
-
-
Possible Cause 2: Different Proliferation Rates. Rapidly dividing cells may be more susceptible to agents that interfere with the cell cycle and DNA replication.
-
Troubleshooting Tip: Monitor the proliferation rate of your control cell lines and correlate it with their sensitivity to this compound. Consider using quiescent (non-dividing) normal cells as a control where appropriate.
-
Experimental Protocols & Data
Table 1: Representative IC50 Values of USP7 Inhibitors in Cancer vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | p53 Status | USP7 Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Wild-Type | P5091 | ~5 | |
| BJ | Human Fibroblast | Wild-Type | Compound Series | Non-cytotoxic | |
| MM.1S | Multiple Myeloma | Wild-Type | P5091 | 0.8 | |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | Wild-Type | P5091 | >10 | |
| A549 | Lung Carcinoma | Wild-Type | XL177A | ~0.01 | |
| RPE-1 | hTERT-immortalized Retinal Pigmented Epithelium | Wild-Type | XL177A | >1 |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Western Blot Analysis for Pathway Activation
-
Principle: Detects specific proteins in a sample to assess the effect of the inhibitor on target pathways.
-
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against USP7, p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Workflows
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A suggested experimental workflow for assessing and mitigating this compound cytotoxicity.
How to control for Usp7-IN-1 solvent effects in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for controlling solvent effects when using the USP7 inhibitor, Usp7-IN-1. Adhering to proper control strategies is critical for generating accurate, reproducible, and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, a multi-component vehicle is required, usually starting with a DMSO stock that is then diluted in an aqueous-based solution containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1][2]
Q2: Why is a vehicle control essential in my experiments?
A vehicle control is an indispensable part of experimental design.[3][4] It consists of the exact same solvent or mixture of solvents used to deliver this compound, administered at the same final concentration, but without the inhibitor. This control allows you to distinguish the biological effects of this compound from any potential effects caused by the solvent itself.[4]
Q3: What are the potential off-target effects of DMSO on my cells?
DMSO, while a common solvent, is not biologically inert. Its effects are concentration-dependent:
-
< 0.5%: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5]
-
≤ 0.1%: This is widely considered a safe concentration for most cell-based assays, especially for sensitive or primary cell lines.[5][6]
-
> 1%: At concentrations above 1%, DMSO can inhibit cell growth, induce differentiation, and cause cytotoxicity.[7][8]
-
> 5%: High concentrations can lead to membrane pore formation, apoptosis, and significant cell death.[5][9]
Even at low concentrations (0.25-0.5%), DMSO can sometimes cause inhibitory or stimulatory effects on certain cellular pathways, underscoring the need for a vehicle control.[10]
Q4: How do I properly prepare and use a vehicle control for an in vitro experiment?
Your vehicle control must mirror the treatment condition in every way except for the presence of this compound. For example, if you treat your cells with 10 µM this compound from a 10 mM DMSO stock, the final DMSO concentration in the media is 0.1%. Your vehicle control should be prepared by adding the same volume of pure DMSO to the cell culture media, resulting in a final concentration of 0.1% DMSO.
Q5: What should I use as a vehicle control for in vivo animal studies?
The vehicle control for animal studies must be the complete formulation used to administer this compound, minus the compound.[3][11] For example, if the dosing solution is prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the control group of animals must be dosed with this exact same mixture, following the same volume and administration route.[1][12]
Q6: What should I do if my vehicle control shows a significant biological effect?
If your vehicle control group shows a statistically significant difference compared to the untreated control group, it indicates the solvent is affecting your experimental system.
-
Acknowledge and Report: The effect must be reported in your findings.
-
Optimize: Try to reduce the final solvent concentration. This may involve creating a more concentrated stock of this compound or exploring alternative solvents or formulations.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent / Vehicle Formulation | Solubility | Reference(s) |
| DMSO | 100 mg/mL (234.79 mM) | [1][2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.87 mM) | [1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM) | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.87 mM) | [1][2] |
Table 2: Recommended Maximum Solvent Concentrations
| Application | Solvent | Recommended Max. Concentration | Key Considerations | Reference(s) |
| In Vitro Cell Culture | DMSO | ≤ 0.5% | Aim for ≤ 0.1% for sensitive/primary cells. | [5][13] |
| In Vivo Studies | DMSO | ≤ 10% (in final formulation) | The overall formulation must be well-tolerated. | [1][14][15] |
| In Vitro Kinase Assay | DMSO | ≤ 1% | Ensure consistency across all reactions. | [2][16] |
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Vehicle control shows significant cytotoxicity. | The final concentration of the solvent (e.g., DMSO) is too high for the cell type. | 1. Titrate Down: Perform a dose-response curve with the solvent alone to determine the maximum non-toxic concentration. 2. Reduce Concentration: Lower the final solvent concentration to a safe level (e.g., ≤ 0.1% DMSO). This may require using a higher concentration stock of this compound.[5] |
| Poor solubility or precipitation upon final dilution. | The aqueous component of the final medium is causing the hydrophobic compound to crash out of solution. | 1. Check Stock: Ensure the DMSO stock is fully dissolved; ultrasonic treatment may be needed.[1] 2. Modify Dilution: Add the DMSO stock to the media dropwise while vortexing to facilitate mixing. 3. Use Serum: For cell culture, add the compound to serum-containing media, as serum proteins can help maintain solubility. |
| Inconsistent results between experimental replicates. | Inconsistent final solvent concentration across wells or plates. | 1. Standardize Protocol: Use a master mix for both the this compound treatment and the vehicle control to ensure every replicate receives the exact same solvent concentration. 2. Maintain Consistency: Ensure that the solvent concentration is kept constant in serial dilutions of the compound.[8][10] |
| Vehicle control alters signaling pathway activity. | The solvent itself is modulating the biological pathway under investigation. | 1. Lower Concentration: Reduce the solvent concentration to the lowest possible level that maintains compound solubility. 2. Alternative Solvent: Investigate if alternative, more inert solvents or solubilizing agents (e.g., cyclodextrins) can be used.[10] 3. Data Interpretation: If unavoidable, quantify the effect and account for it during data analysis. |
Experimental Protocols
Protocol 1: Preparation of Vehicle Control for In Vitro Cell-Based Assays
This protocol assumes a final desired this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.[1]
-
Calculate Dilutions:
-
Treatment Group: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. For every 1 mL of final cell culture medium, you will add 1 µL of the 10 mM this compound stock.
-
Vehicle Control Group: The vehicle control must also contain 0.1% DMSO. Therefore, for every 1 mL of final cell culture medium, you will add 1 µL of 100% DMSO.
-
-
Prepare Master Mixes (Recommended):
-
Treatment Master Mix: For the required volume, prepare cell culture medium and add the calculated amount of 10 mM this compound stock. For example, for 10 mL of medium, add 10 µL of the stock.
-
Vehicle Master Mix: Prepare an equal volume of cell culture medium and add the calculated amount of 100% DMSO. For 10 mL of medium, add 10 µL of 100% DMSO.
-
-
Administer Treatment: Replace the existing medium in your cell culture plates with the appropriate master mix for each condition (Untreated, Vehicle Control, this compound Treatment).
-
Incubate: Proceed with the experiment for the desired duration.
Protocol 2: Preparation of Vehicle Control for In Vivo Animal Studies
This protocol is an example for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Prepare Dosing Solutions (Example for 1 mL final volume):
-
Vehicle Control Solution: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of 100% DMSO and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline and mix to achieve a homogenous solution.
-
This compound Dosing Solution: a. In a separate sterile tube, add 400 µL of PEG300. b. Add 100 µL of your concentrated this compound DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline and mix to achieve a homogenous solution.
-
-
Administer to Animals: Administer the prepared solutions to the respective animal groups (Vehicle Control or Treatment) based on the study protocol (e.g., oral gavage), ensuring the dosing volume, route, and frequency are identical for both groups.[11]
Visualizations
Caption: Simplified Usp7-MDM2-p53 signaling pathway.
Caption: Workflow for a cell-based assay with proper controls.
Caption: Decision tree for troubleshooting vehicle control effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Usp7-IN-1 in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the USP7 inhibitor, Usp7-IN-1, particularly concerning the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is USP7, and why is it a target in cancer therapy?
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby saving them from proteasomal degradation.[1][2] USP7 is a critical regulator of numerous cellular processes, including the DNA damage response, cell cycle control, and immune response.[3][4] In many cancers, USP7 is overexpressed, which leads to the stabilization of oncoproteins (e.g., MDM2, N-Myc) and the destabilization of tumor suppressors (e.g., p53).[3][5][6] This dysregulation promotes tumor progression and survival, making USP7 an attractive therapeutic target.[2][7]
Q2: What is the primary mechanism of action for USP7 inhibitors like this compound?
USP7 inhibitors function by blocking the enzyme's deubiquitinase activity. This leads to the increased ubiquitination and subsequent degradation of its substrate proteins. A key pathway affected is the MDM2-p53 axis. By inhibiting USP7, the E3 ligase MDM2 becomes destabilized, which in turn leads to the stabilization and accumulation of the p53 tumor suppressor protein.[6] This can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8] Additionally, USP7 inhibition can affect other cancer-related proteins such as FOXM1 and PD-L1.[8][9]
Q3: What are the known mechanisms of resistance to USP7 inhibitors?
The primary documented mechanism of acquired resistance to USP7 inhibitors is the emergence of specific mutations within the USP7 gene itself.
-
V517F Mutation: A key treatment-emergent mutation is the V517F substitution, located in the inhibitor's binding pocket.[10][11] This mutation causes steric hindrance, which alters the conformation of the binding site and reduces the affinity between USP7 and the inhibitor.[10][11]
-
Signaling Pathway Alterations: Resistance can also be associated with the dysregulation of downstream signaling pathways. For example, alterations in pathways that control cell survival and apoptosis, independent of USP7's direct targets, may reduce a cell's reliance on USP7 activity.[1][5]
Q4: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the first steps to investigate this?
The first step is to confirm the resistance phenotype with a dose-response experiment to quantify the shift in the half-maximal inhibitory concentration (IC50). Subsequently, the investigation should focus on identifying the underlying mechanism.
-
Sequence the USP7 Gene: Analyze the coding sequence of the USP7 gene in the resistant cells to check for mutations, paying close attention to the inhibitor binding region, such as the V517 residue.[10][11]
-
Analyze Protein Expression: Use Western blotting to assess the protein levels of USP7 and its key substrates (e.g., MDM2, p53, p21) with and without treatment in both sensitive (parental) and resistant cells. A lack of p53 stabilization in resistant cells after treatment would be indicative of a resistance mechanism.[8]
-
Assess Target Engagement: Confirm that the inhibitor is still able to engage with USP7 in the resistant cells, for example, through cellular thermal shift assays (CETSA) or immunoprecipitation studies.
Troubleshooting Guide
Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
-
Possible Cause 1: Acquired Resistance.
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions for each experiment. Run a control experiment with a fresh batch of the compound if possible.
-
-
Possible Cause 3: Cell Line Contamination or Genetic Drift.
-
Solution: Verify the identity of your cell line using short tandem repeat (STR) profiling. Compare the resistant line to an early-passage, sensitive stock of the same line.
-
Problem 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density so that cells are in the exponential growth phase throughout the experiment. Control wells (untreated) should not become over-confluent by the end of the assay.
-
-
Possible Cause 2: Assay Interference.
-
Solution: The solvent (e.g., DMSO) used to dissolve this compound can be toxic at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Possible Cause 3: Incorrect Incubation Times.
-
Solution: The incubation time for both the drug treatment and the viability reagent (e.g., MTS, WST-1) should be optimized and kept consistent. For tetrazolium-based assays, ensure the formazan product has not precipitated.[12]
-
Problem 3: No change in MDM2 or p53 levels after this compound treatment via Western Blot.
-
Possible Cause 1: Ineffective Drug Concentration or Treatment Time.
-
Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to find the optimal conditions for observing changes in protein levels in your specific cell line.
-
-
Possible Cause 2: p53 Status of the Cell Line.
-
Possible Cause 3: Poor Antibody Quality or Western Blot Technique.
-
Solution: Validate your primary antibodies to ensure they are specific and sensitive. Optimize your Western blot protocol, including lysis buffer composition, protein transfer efficiency, and blocking conditions. Run positive and negative controls.
-
Quantitative Data Summary
Table 1: Documented Mechanisms of Resistance to USP7 Inhibitors
| Mechanism | Description | Affected Inhibitors | Key Experimental Finding | Reference(s) |
|---|---|---|---|---|
| Point Mutation | A heterozygous V517F mutation in the USP7 inhibitor binding pocket. | USP7-797, FT671 | The mutation causes steric hindrance, reducing the binding affinity of the inhibitor to USP7. | [10][11] |
| Pathway Activation | Upregulation of pro-survival pathways that bypass the effects of p53 activation. | General USP7 Inhibitors | Cells continue to proliferate despite evidence of USP7 inhibition (e.g., MDM2 degradation). | [1][5] |
| Increased Autophagy | NEK2 enhances autophagy by stabilizing Beclin-1 via USP7-mediated deubiquitination, contributing to resistance against other agents like Bortezomib, a mechanism that could be relevant for USP7i resistance. | Bortezomib (BTZ) | Inhibition of USP7 can overcome NEK2-induced BTZ resistance in multiple myeloma cells. |[1] |
Visualizations of Key Pathways and Workflows
Caption: The USP7-p53/MDM2 signaling axis and the effect of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of resistance via the USP7 V517F mutation.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-1 Method)
This protocol is adapted for a 96-well plate format to determine the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical 8-point dilution series might range from 100 µM to 0.1 µM, plus a vehicle control (DMSO only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent and sufficient to produce a good signal without saturation.
-
Absorbance Reading: Shake the plate gently for 1 minute. Measure the absorbance at ~450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.[13]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for USP7 and Substrates
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-MDM2, anti-p21, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer.[14][15] Sonicate briefly to shear DNA and reduce viscosity.[16] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[17] Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step (step 7).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.[16]
Protocol 3: Immunoprecipitation (IP) for USP7 Interaction
This protocol is to determine if a substrate (e.g., MDM2) co-precipitates with USP7.
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer like NP-40 based buffer)[17]
-
IP-grade primary antibody (e.g., anti-USP7) or control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysate as for Western blotting, but use a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Add Protein A/G beads to ~1 mg of cell lysate and incubate for 30-60 minutes at 4°C on a rotator.[17] This step reduces non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 5-10 µg of the anti-USP7 antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.[17]
-
Capture Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 500 µL of cold wash buffer to remove non-specifically bound proteins.[17]
-
Elution: After the final wash, remove all supernatant. Add 50 µL of 1x Laemmli sample buffer to the beads and boil at 95-100°C for 10 minutes to elute the proteins and dissociate the complexes.[17]
-
Analysis: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis, probing for USP7 and its putative interacting partners (e.g., MDM2). The input lysate should be run as a positive control.
References
- 1. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. Abrogation of USP7 is an alternative strategy to downregulate PD-L1 and sensitize gastric cancer cells to T cells killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colab.ws [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 14. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. youtube.com [youtube.com]
- 17. usbio.net [usbio.net]
Validation & Comparative
A Head-to-Head Showdown: Usp7-IN-1 vs. P5091 in Cellular Assays
In the landscape of cancer therapeutics, the deubiquitinating enzyme Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target. Its inhibition can reactivate the tumor suppressor p53 and trigger apoptosis in cancer cells. This guide provides a detailed comparison of two prominent USP7 inhibitors, Usp7-IN-1 and P5091, focusing on their performance in cellular assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Inhibitor | Target | Assay Type | Cell Line | Potency (IC50/EC50/GI50) | Reference |
| This compound | USP7 | Enzymatic Assay | - | IC50: 77 µM | [1] |
| Cell Viability | HCT116 | GI50: 67 µM (72h) | [1] | ||
| P5091 | USP7 | Enzymatic Assay | - | EC50: 4.2 µM | [2] |
| Cell Viability | HCT116 | EC50: 11 µM (72h) | [2] | ||
| Cell Viability | Multiple Myeloma | IC50: 6-14 µM | [3] | ||
| Cell Viability | Glioblastoma (SHG-140, T98G) | IC50: 1.2 µM, 1.59 µM (48h) | [4] | ||
| Cell Viability | Ovarian Cancer (HeyA8, OVCAR-8) | Growth Suppression | [5] | ||
| Cell Viability | Breast Cancer (MCF7, T47D) | ~50% decrease at 10µM | [6] |
Based on the available data, P5091 demonstrates significantly greater potency in both enzymatic and cellular assays compared to this compound.
Mechanism of Action: The USP7-p53 Signaling Axis
Both this compound and P5091 exert their anti-cancer effects by inhibiting the deubiquitinating activity of USP7. A primary downstream effect of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, these compounds lead to the accumulation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis.
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound and P5091.
Experimental Workflow for Inhibitor Comparison
A standardized cellular assay workflow is crucial for the direct and accurate comparison of USP7 inhibitors. The following diagram outlines a typical experimental procedure.
Caption: A typical experimental workflow for comparing the cellular activity of USP7 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on the effects of p5091 on breast cancer cell lines[5].
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or P5091 (e.g., 0.1 to 100 µM) in triplicate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Following incubation, add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
This protocol provides a general framework for assessing the impact of USP7 inhibitors on the p53-MDM2 pathway.
-
Cell Lysis: After treating cells with this compound or P5091 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method to quantify apoptosis induced by USP7 inhibitors.
-
Cell Treatment: Treat cells with this compound or P5091 at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
References
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: USP7 Inhibitors Usp7-IN-1 and FT671
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors.[1][2] Inhibition of USP7 offers a promising strategy, particularly for cancers harboring wild-type p53, by disrupting the MDM2-p53 axis.[3][4][5] This guide provides a detailed head-to-head comparison of two small molecule inhibitors of USP7: Usp7-IN-1 and FT671, presenting available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to USP7
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation.[1][6] Its substrates include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[5][6][7] Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, leading to its degradation.[5][7][8] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[3][4]
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular activities of this compound and FT671 reveals a significant difference in their potency. FT671 is a highly potent inhibitor of USP7 with nanomolar efficacy, while this compound exhibits inhibitory activity in the micromolar range.
| Parameter | This compound | FT671 | Reference |
| Target | USP7 | USP7 | [9] |
| Mechanism of Action | Reversible inhibitor | Non-covalent, selective inhibitor | [9] |
| Biochemical Potency (IC50) | 77 µM | 52 nM | [9] |
| Binding Affinity (Kd) | Not Available | 65 nM | |
| Cellular Potency (GI50) | 67 µM (HCT116 cells) | Not Available | [9] |
| Cell Proliferation Inhibition (IC50) | Not Available | 33 nM (MM.1S cells) |
Cellular Effects and Mechanism of Action
FT671 has been extensively characterized to act through the canonical USP7-MDM2-p53 pathway. Treatment of cancer cell lines with FT671 leads to the degradation of MDM2, resulting in the accumulation of p53 and the transcriptional activation of its target genes, such as p21 (CDKN1A).[3] This ultimately leads to cell cycle arrest and apoptosis.
In Vivo Efficacy
FT671 has demonstrated significant in vivo anti-tumor activity in a multiple myeloma (MM.1S) xenograft mouse model. Oral administration of FT671 resulted in a dose-dependent inhibition of tumor growth.
Details regarding the in vivo efficacy of This compound are not currently available in published literature.
Selectivity
This compound is reported to be selective for USP7, showing no inhibition against USP8, USP5, Uch-L1, Uch-L3, or caspase 3.[9]
FT671 has been profiled against a broader panel of deubiquitinases and has been shown to be highly selective for USP7.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validating Usp7-IN-1 Target Engagement: A Comparative Guide to Thermal Shift Assays
This guide provides a comprehensive overview of validating the target engagement of Usp7-IN-1, an inhibitor of the deubiquitinating enzyme Ubiquitin-specific protease 7 (USP7). For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target is a critical step in the drug discovery pipeline. Here, we focus on the application of the thermal shift assay (TSA), offering a detailed comparison with alternative methods and providing the necessary experimental framework.
The Role of USP7 in Cellular Signaling
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins.[1][2] By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing a wide array of cellular processes.[3] Dysregulation of USP7 has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][4]
USP7 is a key regulator in several critical signaling pathways:
-
p53-MDM2 Pathway: USP7 is widely known for its role in the p53 tumor suppressor pathway. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[4][5] By inhibiting USP7, MDM2 becomes destabilized, leading to an accumulation of p53 and the induction of apoptosis in cancer cells.[6]
-
DNA Damage Response (DDR): USP7 is involved in the DDR by regulating the stability of key proteins such as Claspin and the E3 ubiquitin ligase Rad18, which are essential for DNA replication and repair.[2][7]
-
Wnt/β-catenin Pathway: USP7 can activate the Wnt/β-catenin signaling pathway, which is linked to cancer progression and metastasis.[7][8]
-
NF-κB Signaling: USP7 controls the NF-κB pathway by deubiquitinating upstream factors or p65-NF-κB directly, impacting inflammation and immune responses.[1][9]
-
Immune Regulation: USP7 stabilizes Foxp3, a key transcription factor for regulatory T cells (Tregs), and its inhibition can reduce the immunosuppressive function of Tregs, thereby enhancing anti-tumor immunity.[8]
Validating Target Engagement with Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a rapid and effective biophysical technique used to assess the binding of a ligand (such as this compound) to a target protein (USP7). The principle is based on the fact that ligand binding generally increases the thermal stability of a protein. This increased stability is measured as a positive shift in the protein's melting temperature (Tm).[10]
The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein.[11] As the temperature increases, the protein unfolds, exposing these regions and causing a sharp increase in fluorescence. The midpoint of this transition is the Tm. A higher Tm in the presence of a compound indicates stabilizing binding and successful target engagement.[10]
Experimental Protocol: Thermal Shift Assay for this compound
This protocol outlines the steps for performing a TSA to validate the binding of this compound to the catalytic domain of USP7.
Materials:
-
Purified recombinant human USP7 protein (catalytic domain, >90% purity)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (as a negative control)
-
TSA Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP.[12]
-
SYPRO Orange Protein Gel Stain (5000x stock)
-
96-well or 384-well PCR plates
-
Optical adhesive plate seals
-
Real-Time PCR instrument capable of performing a melt curve analysis (e.g., Bio-Rad CFX96, Applied Biosystems ViiA7).[11][13]
Procedure:
-
Protein-Dye Mixture Preparation:
-
Plate Setup:
-
Aliquot the protein-dye mixture into the wells of the PCR plate (e.g., 20 µL per well).
-
Add the test compound (this compound) and control (DMSO) to the respective wells. The final concentration of the compound might typically be 10-50 µM, and the final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Thermal Denaturation:
-
Seal the plate securely with an optical adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol:
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature for each well.
-
The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve, often by fitting the data to the Boltzmann equation or by calculating the peak of the first derivative.[10]
-
Calculate the thermal shift (ΔTm) for the inhibitor: ΔTm = Tm (with this compound) - Tm (with DMSO control) . A positive ΔTm indicates stabilization and binding.
-
Data Presentation and Interpretation
The quantitative results from the TSA can be summarized in a table for clear comparison. A significant positive ΔTm for this compound compared to the DMSO control confirms target engagement.
Table 1: Example Thermal Shift Assay Data for this compound
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| DMSO (Control) | 1% | 45.2 ± 0.2 | - | Baseline Stability |
| This compound | 10 | 51.5 ± 0.3 | +6.3 | Strong Stabilization |
| This compound | 25 | 54.8 ± 0.2 | +9.6 | Dose-Dependent Stabilization |
| Negative Control Cpd | 25 | 45.4 ± 0.2 | +0.2 | No Significant Binding |
Data are presented as mean ± standard deviation from triplicate measurements. A ΔTm > 2°C is generally considered a significant shift.
Comparison with Alternative Target Engagement Methods
While TSA is a powerful tool, other methods can also be used to validate target engagement, each with its own advantages and limitations.
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Ligand binding increases protein thermal stability. | High-throughput, low protein consumption, no need for labeled reagents, cost-effective.[12] | In vitro only, may not work for all proteins/ligands, provides no information on binding site. |
| Cellular Thermal Shift Assay (CETSA) | In-cell version of TSA; ligand binding stabilizes the protein against thermal aggregation in cell lysates. | Confirms target engagement in a cellular context, can assess cell permeability. | Lower throughput, more complex protocol and data analysis. |
| Co-immunoprecipitation (Co-IP) | An antibody to the target protein pulls down the protein and its bound inhibitor from a cell lysate. | Validates interaction in a cellular environment, can identify binding partners.[14] | Can be prone to false positives/negatives, requires specific antibodies, not quantitative. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as the inhibitor binds to the immobilized target protein. | Provides quantitative kinetics (kon, koff) and affinity (KD) data, real-time analysis. | Requires specialized equipment, protein immobilization can affect activity, can be costly. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of an inhibitor to the target protein. | Gold standard for thermodynamics; provides affinity (KD), stoichiometry (n), and enthalpy (ΔH). | Requires large amounts of pure protein, low throughput, sensitive to buffer composition. |
| Activity Assay | Measures the direct inhibition of USP7's enzymatic activity (e.g., using a fluorogenic ubiquitin substrate). | Directly measures functional modulation of the target. | Requires a specific substrate and a developed functional assay, can be prone to artifacts. |
Conclusion
The thermal shift assay is a robust, efficient, and cost-effective method for the initial validation of target engagement for inhibitors like this compound. Its high-throughput nature makes it ideal for screening compound libraries and confirming hits. While it does not provide the kinetic or cellular context of methods like SPR or CETSA, it serves as an indispensable first step in the validation cascade. For a comprehensive understanding of a compound's interaction with its target, a multi-faceted approach combining TSA with functional and cellular assays is recommended to confidently advance promising inhibitors through the drug discovery process. Although several USP7 inhibitors have shown promise in preclinical studies, none have yet entered clinical trials, underscoring the need for rigorous validation techniques to identify potent and specific candidates for cancer therapy.[4][7][15]
References
- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 6. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abrogation of USP7 is an alternative strategy to downregulate PD-L1 and sensitize gastric cancer cells to T cells killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Usp7-IN-1: A Comparative Guide to its Deubiquitinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Usp7-IN-1, a known inhibitor of Ubiquitin-Specific Protease 7 (USP7), against other deubiquitinating enzymes (DUBs). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their experimental needs.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a critical deubiquitinating enzyme involved in a multitude of cellular processes. These include the regulation of the p53 tumor suppressor pathway, DNA damage response, epigenetic modulation, and immune surveillance.[1][2] Given its central role in cellular homeostasis and the pathogenesis of various diseases, particularly cancer, USP7 has emerged as a promising therapeutic target.[1][2] The development of selective inhibitors is crucial to dissect its specific functions and for potential therapeutic applications. This compound has been identified as a selective and reversible inhibitor of USP7.
Cross-Reactivity Profile of this compound
This compound exhibits a notable degree of selectivity for USP7. The half-maximal inhibitory concentration (IC50) for USP7 is 77 μM. Studies have shown that this compound does not inhibit several other deubiquitinating enzymes, including USP8, USP5, Uch-L1, and Uch-L3, nor the cysteine protease caspase 3, when tested at relevant concentrations. This selectivity is a critical attribute for a chemical probe intended for studying the specific roles of USP7.
Comparative Selectivity Data
| Enzyme | Target Class | This compound Inhibition | IC50 (μM) |
| USP7 | Deubiquitinase (USP family) | Yes | 77 |
| USP8 | Deubiquitinase (USP family) | No | > 100 |
| USP5 | Deubiquitinase (USP family) | No | > 100 |
| Uch-L1 | Deubiquitinase (UCH family) | No | > 100 |
| Uch-L3 | Deubiquitinase (UCH family) | No | > 100 |
| Caspase 3 | Cysteine Protease | No | > 100* |
*Based on available data indicating no significant inhibition at tested concentrations. The exact concentrations for "no inhibition" were not specified in the sourced documents, thus "> 100 µM" is a conservative representation based on the reported potency against USP7.
Experimental Protocols
The selectivity of this compound is typically determined through in vitro enzymatic assays. A general protocol for assessing DUB inhibitor selectivity is outlined below.
Biochemical Assay for DUB Inhibitor Selectivity Profiling
This protocol describes a common method for measuring the inhibitory activity of a compound against a panel of purified DUB enzymes using a fluorogenic substrate.
Materials:
-
Purified recombinant DUB enzymes (USP7 and a panel of other DUBs)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute each purified DUB enzyme to its optimal concentration in cold Assay Buffer.
-
Assay Reaction: a. Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known pan-DUB inhibitor as a positive control (0% activity). b. Add 5 µL of the diluted enzyme solution to the wells containing the compound. c. Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of the fluorogenic DUB substrate (e.g., Ubiquitin-AMC) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value for each respective enzyme.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: a. Monitor the increase in fluorescence over time. b. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. c. Normalize the data to the controls:
- % Inhibition = 100 x (1 - (Velocity_compound - Velocity_background) / (Velocity_DMSO - Velocity_background)) d. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Context
To provide a clearer understanding of the experimental workflow and the biological relevance of USP7, the following diagrams are provided.
Caption: Workflow for DUB inhibitor selectivity screening.
Caption: Simplified USP7-MDM2-p53 signaling pathway.
References
Benchmarking Usp7-IN-1: A Comparative Guide to Potency
In the landscape of targeted cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. This guide provides a comparative analysis of Usp7-IN-1, a selective and reversible inhibitor of USP7, benchmarking its potency against a panel of published USP7 inhibitors. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in the field of drug development.
Potency Comparison of USP7 Inhibitors
The inhibitory activity of this compound and other notable USP7 inhibitors is summarized below. Potency is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), providing a quantitative measure for comparison.
| Compound Name | Type of Inhibition | IC50/EC50 (in vitro) | Cell-Based Potency (GI50) |
| This compound | Reversible | 77 µM[1][2] | 67 µM (HCT116)[2] |
| USP7-IN-9 | Inhibitor | 40.8 nM | - |
| FX1-5303 | Inhibitor | 0.29 nM | 15 nM (MM.1S) |
| FT671 | Non-covalent | 52-69 nM | - |
| GNE-6776 | Non-covalent | 1.3 µM[3] | - |
| P5091 | Inhibitor | 4.2 µM (EC50)[4] | - |
| XL177A | Irreversible | 0.34 nM[4] | - |
| HBX19818 | Inhibitor | 28.1 µM[4] | - |
| PU7-1 (PROTAC) | Degrader | - | 1.8 µM (MDA-MB-468), 2.8 µM (BT549)[5] |
Note: IC50 and EC50 values can vary based on assay conditions. Direct comparison should be made with caution.
This compound demonstrates a micromolar potency in biochemical assays.[1][2] In comparison to other listed inhibitors, which range from picomolar to micromolar activities, this compound is a moderately potent inhibitor. Its selectivity profile indicates no significant inhibition of other deubiquitinating enzymes such as USP8, USP5, Uch-L1, and Uch-L3, nor the apoptosis-related enzyme caspase 3.[1]
USP7 Signaling Pathway
USP7 plays a pivotal role in the p53-MDM2 tumor suppressor pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation. This action keeps p53 levels low. Inhibition of USP7 disrupts this cycle, leading to the degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.
Caption: The USP7-p53/MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Biochemical Assay for this compound IC50 Determination
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP7 protein. The activity is monitored using a fluorogenic substrate, Ubiquitin-Aminomethylcoumarin (Ub-AMC). When cleaved by active USP7, the AMC fluorophore is released, and its fluorescence can be quantified.
Materials:
-
USP7 enzyme
-
USP buffer (50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA)
-
This compound (and other test compounds) dissolved in DMSO
-
Ub-AMC substrate
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
USP7 enzyme is diluted in USP buffer to the desired concentration (e.g., 100 pM).[1]
-
This compound is serially diluted to various concentrations (e.g., from 200 µM to 91 nM).[1]
-
The diluted compounds are pre-incubated with the USP7 enzyme in the 384-well plates for 30 minutes at 25°C.[1]
-
The enzymatic reaction is initiated by adding the Ub-AMC substrate (final concentration, e.g., 300 nM).[1]
-
The reaction is incubated for 60 minutes at 37°C.[1]
-
The reaction is stopped by the addition of acetic acid.[1]
-
Fluorescence is measured using a plate reader with excitation at 380 nm and emission at 460 nm.[1]
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Cell Viability Assay for this compound GI50 Determination
Principle: This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50). The MTS assay is used, where the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
HCT116 colon cancer cell line
-
McCoy's 5A medium with 10% FBS, 3 mM glutamine, and 1% penicillin/streptomycin
-
This compound dissolved in DMSO
-
96-well culture plates
-
MTS reagent
-
Absorbance plate reader
Procedure:
-
HCT116 cells are seeded into 96-well plates at a density of 1,000 cells per well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 100 µM to 50 nM). The final DMSO concentration is kept constant (e.g., 0.5%).
-
Cells are incubated with the compound for 72 hours.
-
MTS reagent is added to each well, and the plates are incubated for 2 hours.
-
The absorbance at 492 nm is measured using a plate reader.
-
The percentage of growth inhibition is calculated relative to a DMSO-treated control, and the GI50 value is determined.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing USP7 inhibitors.
Caption: A generalized workflow for the discovery and characterization of USP7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Confirming Usp7-IN-1 Specificity Using Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the specificity of Usp7-IN-1, a selective and reversible inhibitor of Ubiquitin-specific protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA repair, apoptosis, and immune response, making it a compelling target in oncology.[3][4] This guide outlines orthogonal assays to rigorously assess the on-target and off-target activities of this compound, presents a comparison with other USP7 inhibitors, and provides detailed experimental protocols.
Understanding USP7 and the Importance of Specific Inhibition
USP7 regulates the stability of numerous proteins by removing ubiquitin chains, thereby rescuing them from proteasomal degradation.[4] Its substrates include proteins involved in cancer development and progression, such as the tumor suppressor p53 and its negative regulator MDM2.[4][5] By inhibiting USP7, the levels of oncogenic proteins can be decreased, and the activity of tumor suppressors can be enhanced, offering a promising therapeutic strategy. However, due to the conserved nature of the catalytic domains among DUBs, ensuring the specificity of small molecule inhibitors is paramount to minimize off-target effects and potential toxicity.
This compound: An Overview
This compound is a reversible and selective inhibitor of USP7 with a reported IC50 of 77 μM.[1][2] Initial screens have shown it to be selective against other DUBs like USP5, USP8, Uch-L1, and Uch-L3, as well as caspase 3.[1][2] It has been shown to inhibit the proliferation of HCT116 colon cancer cells with a GI50 of 67 μM.[1][2]
Comparative Analysis of USP7 Inhibitors
A critical step in evaluating a new inhibitor is to compare its performance against existing alternatives. The following table summarizes the biochemical potency and cellular activity of this compound and other notable USP7 inhibitors.
| Inhibitor | Type | IC50/EC50 (Biochemical) | Cellular Potency (Example) | Key Features |
| This compound | Reversible | 77 μM (IC50)[1][2] | 67 μM (GI50, HCT116)[1][2] | Selective against a small panel of DUBs. |
| P5091 | Reversible | ~20-40 µM (IC50)[6] | Induces p53 stabilization and tumor cell death in vivo.[6][7] | Overcomes bortezomib resistance in multiple myeloma.[6] |
| GNE-6640 | Allosteric, Non-covalent | - | High selectivity against a panel of 36 DUBs.[8] | Binds to a pocket distant from the catalytic site, hindering ubiquitin binding.[8][9] |
| GNE-6776 | Allosteric, Non-covalent | - | High selectivity against a panel of 36 DUBs.[8] | Similar mechanism to GNE-6640.[8][9] |
| FT671 | Non-covalent | - | Destabilizes USP7 substrates, elevates p53, and inhibits tumor growth in mice.[6] | Targets a dynamic pocket near the catalytic center.[6] |
| FT827 | Covalent | - | - | Covalent inhibitor from the same series as FT671.[8] |
| FX1-5303 | - | 0.29 nM (IC50)[10] | 15 nM (IC50, MM.1S cells)[10] | Potent inhibitor driving p53-mediated anti-tumor activity.[10] |
Orthogonal Assays for Specificity Validation
To confidently attribute the biological effects of this compound to its on-target activity, a series of orthogonal (i.e., independent) assays are essential.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Workflow:
A thermal shift in the presence of this compound indicates direct binding to USP7 in cells. This assay can be performed in a high-throughput format.[13][14]
Proteomics-Based Approaches
Chemical proteomics methods can provide an unbiased, proteome-wide view of inhibitor selectivity.[15][16]
-
Affinity Chromatography Coupled with Mass Spectrometry: this compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates.[17] Mass spectrometry is then used to identify the bound proteins. This can reveal both the intended target (USP7) and any off-targets.[17]
-
Multiplexed Inhibitor Beads (MIBs) with Mass Spectrometry: This technique uses beads coated with multiple kinase inhibitors to profile the kinome.[18] While this compound is not a kinase inhibitor, a similar approach with a panel of DUB inhibitors could be developed to assess its selectivity across the DUB family.
Experimental Workflow:
Phenotypic Assays in Genetically Modified Cell Lines
Comparing the effects of this compound in wild-type cells versus cells where USP7 has been knocked out or knocked down (e.g., using CRISPR or siRNA) can help determine if the observed phenotype is USP7-dependent.
Logical Relationship:
If this compound elicits a strong response in wild-type cells but a significantly diminished or no response in USP7-deficient cells, it strongly suggests the inhibitor's effects are mediated through USP7.
Signaling Pathways Involving USP7
USP7 is a key regulator in multiple signaling pathways.[3] Understanding these pathways is crucial for designing experiments and interpreting results.
Inhibition of USP7 is expected to destabilize its substrates, leading to downstream effects such as the activation of p53 and inhibition of the Wnt/β-catenin and Hippo pathways.[4][5][19]
Experimental Protocols
Biochemical Assay for USP7 Activity
This protocol is adapted from the methods used for characterizing this compound.[1]
-
Reagents and Materials:
-
Recombinant human USP7 enzyme.
-
USP buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA, pH 7.6.
-
This compound and other inhibitors (10 mM stocks in DMSO).
-
Substrate: Ubiquitin-AMC (Ub-AMC).
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dilute USP7 to the desired concentration (e.g., 100 pM) in USP buffer.
-
Prepare serial dilutions of this compound in USP buffer.
-
Add the diluted enzyme to the wells of the 384-well plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C.
-
Initiate the reaction by adding Ub-AMC substrate to a final concentration of 300 nM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding acetic acid to a final concentration of 100 mM.
-
Read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition relative to a no-inhibitor control and plot the data to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This is a general protocol that can be adapted for specific cell lines and targets.[20]
-
Reagents and Materials:
-
Cell line of interest (e.g., HCT116).
-
Complete cell culture medium.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot apparatus).
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures for 3 minutes.
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 in each sample by Western blot or another detection method.
-
Plot the amount of soluble USP7 as a function of temperature for both treated and untreated samples to observe any thermal shift.
-
By employing these orthogonal assays, researchers can build a robust body of evidence to confirm the specificity of this compound, providing a solid foundation for its use as a chemical probe and for further therapeutic development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 8. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Usp7 regulates Hippo pathway through deubiquitinating the transcriptional coactivator Yorkie - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Analysis of USP7 Inhibitors: Usp7-IN-1 vs. GNE-6776
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the p53 tumor suppressor and the MDM2 oncogene.[1] Inhibition of USP7 offers a promising therapeutic strategy to reactivate p53 and induce tumor cell death. This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of USP7: Usp7-IN-1 and GNE-6776, focusing on their biochemical and cellular activities, mechanisms of action, and the signaling pathways they modulate.
Executive Summary
Both this compound and GNE-6776 are valuable research tools for studying the biological functions of USP7. GNE-6776 exhibits significantly higher potency in biochemical and cellular assays and has demonstrated in vivo efficacy. Its allosteric mechanism of action and well-characterized effects on multiple cancer-related signaling pathways make it a strong candidate for further preclinical and clinical development. This compound, while less potent, serves as a useful tool for in vitro studies, with the advantage of a well-documented reversible mechanism of action. The choice between these inhibitors will depend on the specific experimental context, with GNE-6776 being more suitable for in vivo studies and experiments requiring high potency, while this compound can be employed for initial in vitro screening and mechanistic studies where a reversible inhibitor is preferred.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GNE-6776, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | GNE-6776 |
| Mechanism of Action | Reversible Inhibitor | Allosteric Inhibitor[2] |
| Biochemical IC50 | 77 µM (Ub-AMC assay)[3] | ~2.9 µM (K33 Ub2 cleavage assay)[4] |
Table 2: Cellular Activity
| Parameter | This compound | GNE-6776 |
| Cellular Potency (GI50/IC50) | GI50: 67 µM (HCT116 cells)[3] | IC50: 1.54 µM (EOL-1 cells)[5] |
| Reported Cellular Effects | Inhibition of proliferation[3] | Inhibition of proliferation, induction of apoptosis, cell cycle arrest[6][7] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Information |
| This compound | No inhibition of USP8, USP5, Uch-L1, Uch-L3, or caspase 3 observed.[3] |
| GNE-6776 | Highly selective for USP7 when tested against a panel of 36 other recombinant deubiquitinases at 10 µM.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and validation.
Biochemical Inhibition Assay (Ub-AMC)
This assay measures the ability of an inhibitor to block the enzymatic activity of USP7 using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Protocol for this compound: [3]
-
Reagents:
-
USP7 enzyme
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL Bovine Serum Albumin (BSA), pH 7.6
-
Substrate: 300 nM Ub-AMC
-
This compound: Serial dilutions from 200 µM to 91 nM in DMSO
-
Stop Solution: 100 mM Acetic Acid
-
-
Procedure:
-
Dilute USP7 to a final concentration of 100 pM in assay buffer.
-
In a black 384-well plate, add the diluted USP7 enzyme.
-
Add the this compound dilutions to the wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 380 nm.
-
Cell Viability Assay (MTS)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Protocol for this compound in HCT116 cells: [3]
-
Reagents:
-
HCT116 cells
-
McCoy's 5A medium with 10% FBS, 3 mM glutamine, and 1% penicillin/streptomycin
-
This compound: Serial dilutions from 100 µM to 50 nM in DMSO
-
MTS reagent
-
-
Procedure:
-
Seed 1,000 HCT116 cells per well in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing the this compound dilutions (final DMSO concentration of 0.5%).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 492 nm.
-
Cell Viability Assay (CCK-8)
Protocol for GNE-6776 in A549 and H1299 cells: [6]
-
Reagents:
-
A549 or H1299 cells
-
Appropriate cell culture medium
-
GNE-6776: 0, 6.25, 25, and 100 µM in DMSO
-
CCK-8 reagent
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate.
-
After 24 hours, treat the cells with the indicated concentrations of GNE-6776.
-
Incubate for 24 or 48 hours.
-
Add 10% CCK-8 reagent and incubate for 2-3 hours.
-
Measure the absorbance at 450 nm.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
General Protocol for GNE-6776: [6]
-
Reagents:
-
Cells of interest (e.g., A549, H1299)
-
GNE-6776 at various concentrations
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
-
Procedure:
-
Treat cells with GNE-6776 for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Protocol for GNE-6776 in an EOL-1 Xenograft Model: [8]
-
Animal Model: Immunodeficient mice (e.g., SCID)
-
Cell Line: EOL-1 (human acute myeloid leukemia)
-
Procedure:
-
Subcutaneously inject EOL-1 cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer GNE-6776 orally (e.g., 100 or 200 mg/kg) on a defined schedule (e.g., once or twice daily for 10 days).
-
The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., western blotting).
-
Signaling Pathway and Experimental Workflow Diagrams
USP7 Signaling Pathways
USP7 is a key regulator of several signaling pathways implicated in cancer. Its inhibition can lead to the destabilization of oncoproteins and the stabilization of tumor suppressors.
Caption: Key signaling pathways regulated by USP7.
Mechanism of Action of USP7 Inhibitors
This compound and GNE-6776 inhibit USP7 activity through different mechanisms, leading to the accumulation of USP7 substrates like MDM2, which in turn stabilizes p53.
Caption: Comparative mechanism of action of this compound and GNE-6776.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel USP7 inhibitor involves a series of in vitro and in vivo experiments.
Caption: Standard workflow for USP7 inhibitor evaluation.
References
- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Usp7-IN-1
For immediate implementation by research, scientific, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of Usp7-IN-1. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Chemical and Safety Data
A summary of the pertinent data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Reference |
| CAS Number | 1381291-36-6 | [1][2] |
| Molecular Formula | C23H24ClN3O3 | [2] |
| Molecular Weight | 425.91 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year. | [3] |
| Known Hazards | While a comprehensive GHS classification is not available, general precautions for handling chemical compounds of this nature should be observed. This includes avoiding contact with skin and eyes and preventing the formation of dust and aerosols. | [1] |
| Incompatibilities | No specific incompatibility data is available. It is prudent to avoid mixing with strong oxidizing agents, strong acids, or strong bases. |
Step-by-Step Disposal Protocol
The following procedure provides a direct, step-by-step guide for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Solutions containing this compound (e.g., stock solutions, experimental media).
-
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Use designated, clearly labeled, and chemically compatible waste containers.
2. Waste Containment and Labeling:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids in a securely sealed, robust container.
-
Label the container clearly with "Hazardous Waste," "this compound Solid Waste," the date, and the responsible researcher's name.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a leak-proof, screw-cap container.
-
If dissolved in a flammable solvent (e.g., DMSO), the waste must be treated as flammable liquid waste.
-
Label the container with "Hazardous Waste," "this compound Liquid Waste," the solvent system (e.g., "in DMSO"), the approximate concentration, the date, and the responsible researcher's name.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, blades) contaminated with this compound must be disposed of in a designated sharps container.
-
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended for liquid waste containers.
4. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any required documentation to the disposal personnel, accurately detailing the contents of the waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Usp7-IN-1
Essential Safety and Handling Guide for Usp7-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) requirements are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, selective, and reversible inhibitor of ubiquitin-specific protease 7 (USP7) and should be handled with care in a well-ventilated laboratory setting.[1][2] While a comprehensive hazard assessment is not available in the provided search results, its use in cancer research suggests it should be treated as a potentially hazardous compound. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. The outer glove should be worn over the gown cuff and the inner glove underneath.[3][4] |
| Eye/Face Protection | Safety goggles and a full-face shield | To protect eyes and face from splashes or aerosols.[4] |
| Lab Coat/Gown | Disposable, impermeable gown with long sleeves and knit cuffs | To protect skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[3] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Required when handling the powder form outside of a containment primary engineering control (C-PEC) like a chemical fume hood to prevent inhalation.[3][4] |
| Shoe Covers | Two pairs of disposable shoe covers | To prevent the spread of contamination outside of the handling area.[3] |
| Head/Hair Covers | Disposable bouffant cap or hair cover | To contain hair and prevent it from coming into contact with the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing and handling this compound in a laboratory setting.
2.1. Preparation and Donning PPE
-
Designated Area: All handling of this compound, especially in its powder form, must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure.
-
Gather Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and waste containers are within the containment area.
-
Don PPE: Put on PPE in the following order: two pairs of shoe covers, head/hair cover, inner pair of gloves, gown, N95 respirator, face shield/goggles, and outer pair of gloves over the gown's cuffs.[4]
2.2. Weighing and Reconstitution
-
Weighing: Carefully weigh the powdered this compound within the chemical fume hood. Use non-sparking tools to avoid electrostatic discharge.[1]
-
Reconstitution: this compound is soluble in DMSO.[5] For in vitro stock solutions, dissolve the compound in DMSO to a desired concentration (e.g., 10 mM).[2][5] If ultrasonic agitation is needed, ensure the vial is securely capped.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
2.3. Experimental Use
-
Dilutions: Perform all serial dilutions within the chemical fume hood.
-
Cell Culture and Assays: When adding the compound to cell cultures or biochemical assays, exercise caution to avoid splashes or aerosols.
-
Incubation: If treated cells or plates are moved to an incubator, ensure they are securely covered.
2.4. Post-Handling and Doffing PPE
-
Decontamination: Wipe down the work area in the chemical fume hood with an appropriate deactivating and cleaning agent.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, gown, shoe covers, face shield/goggles, N95 respirator, and finally inner gloves. Dispose of all disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
